molecular formula C17H22O6 B12301950 Toddalolactone 3'-O-methyl ether

Toddalolactone 3'-O-methyl ether

Cat. No.: B12301950
M. Wt: 322.4 g/mol
InChI Key: OWHTXFVUUCBRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toddalolactone 3'-O-methyl ether is a useful research compound. Its molecular formula is C17H22O6 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3

InChI Key

OWHTXFVUUCBRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling Toddalolactone 3'-O-methyl ether: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone 3'-O-methyl ether, a naturally occurring coumarin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, and a summary of relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary natural source of this compound is the plant species Zanthoxylum nitidum (Roxb.) DC. , belonging to the Rutaceae family. This plant is a prickly shrub found in Southeast Asia and has a history of use in traditional medicine.[1][2][3] Phytochemical investigations have revealed that the roots of Zanthoxylum nitidum are a rich source of various bioactive compounds, including a diverse array of coumarins. Toddalolactone and its derivatives, including the 3'-O-methyl ether, are among the characteristic chemical constituents of this plant.

Isolation and Purification Methodology

The isolation of this compound from Zanthoxylum nitidum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on typical procedures for isolating coumarins from Zanthoxylum species.

Experimental Workflow

Isolation_Workflow Plant_Material Dried, powdered roots of Zanthoxylum nitidum Extraction Maceration with 95% Ethanol (B145695) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning (Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol) Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Column_Chromatography_1 Silica (B1680970) Gel Column Chromatography (Petroleum Ether-Ethyl Acetate Gradient) EtOAc_Fraction->Column_Chromatography_1 Fractions Collection of Fractions Column_Chromatography_1->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Combined_Fractions Pooling of Fractions Containing Target Compound TLC_Analysis->Combined_Fractions Column_Chromatography_2 Sephadex LH-20 Column Chromatography (Methanol) Combined_Fractions->Column_Chromatography_2 Purified_Fractions Purified Fractions Column_Chromatography_2->Purified_Fractions Preparative_HPLC Preparative HPLC (Methanol-Water Gradient) Purified_Fractions->Preparative_HPLC Isolated_Compound This compound Preparative_HPLC->Isolated_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Isolated_Compound->Structure_Elucidation

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Plant Material and Extraction:

  • Plant Material: The dried and powdered roots of Zanthoxylum nitidum are used as the starting material.

  • Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature by maceration with intermittent shaking for a period of 7-10 days. The process is repeated three times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2. Fractionation:

  • The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This typically involves partitioning against petroleum ether, followed by ethyl acetate, and finally n-butanol. The majority of coumarins, including this compound, are expected to be enriched in the ethyl acetate fraction .

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on a silica gel (100-200 mesh) column. The column is eluted with a gradient solvent system, commonly starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled.

  • Sephadex LH-20 Column Chromatography: The combined fractions containing the target compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol (B129727) as the mobile phase. This step is effective in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

4. Structure Elucidation:

  • The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes typical quantitative data associated with the isolation of coumarins from Zanthoxylum nitidum. It is important to note that the yield of a specific compound can vary depending on the plant source, collection time, and the efficiency of the isolation procedure.

ParameterValue/RangeReference
Extraction Yield (Crude Extract) 5-15% (w/w) of dried plant materialGeneral phytochemical procedures
Ethyl Acetate Fraction Yield 10-25% (w/w) of crude extractGeneral phytochemical procedures
Silica Gel Column Elution Gradient Petroleum Ether : Ethyl Acetate (100:0 to 0:100)General phytochemical procedures
Preparative HPLC Mobile Phase Methanol : Water (gradient, e.g., 50:50 to 100:0)General phytochemical procedures
Purity of Isolated Compound >98% (as determined by HPLC)Standard for pure compounds

Logical Relationship of Purification Steps

Purification_Logic Start Crude Ethyl Acetate Fraction (Complex Mixture) Step1 Silica Gel Chromatography (Polarity-based Separation) Start->Step1 Removes non-polar and highly polar impurities Step2 Sephadex LH-20 Chromatography (Size-based Separation) Step1->Step2 Removes pigments and larger molecules Step3 Preparative HPLC (High-Resolution Polarity-based Separation) Step2->Step3 Separates closely related coumarins End Pure this compound Step3->End

Caption: Logical progression of chromatographic techniques for purification.

Conclusion

This technical guide outlines the natural source and a detailed, synthesized protocol for the isolation of this compound from the roots of Zanthoxylum nitidum. The multi-step purification process, employing various chromatographic techniques, is essential for obtaining the compound in high purity. The provided workflow and data serve as a valuable resource for researchers aiming to isolate this and other related coumarins for further scientific investigation and potential drug development applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Toddalolactone (B1682391) 3'-O-methyl ether, a naturally occurring coumarin (B35378). This document details the spectroscopic and analytical methodologies employed to determine its molecular architecture, presenting key quantitative data in a structured format for clarity and comparative analysis.

Introduction

Toddalolactone 3'-O-methyl ether, with the chemical formula C₁₇H₂₂O₆ and a molecular weight of 322.35 g/mol , is a derivative of the known natural product, toddalolactone.[1][2] It is classified as a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse biological activities. The elucidation of its precise chemical structure is paramount for understanding its biosynthetic pathways, pharmacological properties, and potential applications in drug discovery and development. This guide will walk through the critical experimental evidence and analytical interpretations that have led to the definitive structural assignment of this compound.

Isolation and Purification

This compound is typically isolated from plant sources, most notably from species of the Rutaceae family, such as Toddalia asiatica and Zanthoxylum nitidum. The general protocol for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and powdered plant material (e.g., roots, stems) is subjected to solvent extraction, commonly using methanol (B129727) or ethanol (B145695), at room temperature for an extended period. The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The fraction enriched with coumarins (typically the chloroform or ethyl acetate fraction) is subjected to a series of chromatographic separations. This usually involves:

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the targeted sub-fractions is achieved using pTLC or preparative HPLC to isolate the pure compound.

G plant_material Dried Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation coumarin_fraction Coumarin-rich Fraction fractionation->coumarin_fraction silica_gel Silica Gel Column Chromatography coumarin_fraction->silica_gel sub_fractions Sub-fractions silica_gel->sub_fractions hplc Preparative HPLC sub_fractions->hplc pure_compound Pure Toddalolactone 3'-O-methyl ether hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Analysis and Structure Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed to determine the accurate mass of the molecular ion. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Data Presentation: Mass Spectrometry

IonCalculated m/zFound m/zFormula
[M+H]⁺323.1495-C₁₇H₂₃O₆⁺
[M+Na]⁺345.1314-C₁₇H₂₂O₆Na⁺

Note: The "Found m/z" values are pending discovery of the original research publication.

The molecular formula C₁₇H₂₂O₆ was deduced from the high-resolution mass data, indicating eight degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) as the solvent, with tetramethylsilane (B1202638) (TMS) as the internal standard.

Data Presentation: ¹H and ¹³C NMR Data

The following tables present the expected NMR data based on the structure of this compound. The exact chemical shifts (δ) and coupling constants (J) will be populated upon locating the primary literature.

Table 1: ¹H NMR Spectral Data (Expected)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
3-d-1HH-3
4-d-1HH-4
8-s-1HH-8
1'-dd-, -2HH₂-1'
2'-dd-, -1HH-2'
5-OCH₃-s-3HMethoxy (B1213986) protons
7-OCH₃-s-3HMethoxy protons
3'-OCH₃-s-3HMethoxy protons
4'-CH₃-s-3HMethyl protons
4'-CH₃-s-3HMethyl protons
2'-OH-d-1HHydroxyl proton

Table 2: ¹³C NMR Spectral Data (Expected)

Positionδ (ppm)Type
2-C=O
3-CH
4-CH
4a-C
5-C
6-C
7-C
8-CH
8a-C
1'-CH₂
2'-CH
3'-C
4'-CH₃
4''-CH₃
5-OCH₃-CH₃
7-OCH₃-CH₃
3'-OCH₃-CH₃

Structural Insights from 2D NMR

  • COSY (Correlation Spectroscopy): Would reveal the spin-spin coupling network, confirming the connectivity between H-3 and H-4 in the coumarin ring, and the protons of the side chain (H₂-1' to H-2').

  • HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial long-range (2-3 bond) correlations. Key expected correlations would include:

    • The protons of the methoxy groups to their respective attachment points on the aromatic ring (C-5 and C-7).

    • The protons of the side chain to the coumarin nucleus (e.g., H₂-1' to C-5, C-6, and C-7), confirming the position of the side chain at C-6.

    • The 3'-methoxy protons to C-3'.

G cluster_coumarin Coumarin Core cluster_sidechain Side Chain cluster_methoxy Methoxy Groups C2 C-2 (C=O) C3 C-3 (CH) C4 C-4 (CH) C4a C-4a (C) C5 C-5 (C) OCH3_5 5-OCH3 C5->OCH3_5 HMBC C6 C-6 (C) C1_prime C-1' (CH2) C6->C1_prime HMBC C7 C-7 (C) OCH3_7 7-OCH3 C7->OCH3_7 HMBC C8 C-8 (CH) C8a C-8a (C) O1 C2_prime C-2' (CH-OH) C1_prime->C2_prime COSY C3_prime C-3' (C-OCH3) C4_prime C-4' (CH3) C3_prime->C4_prime C4_double_prime C-4'' (CH3) C3_prime->C4_double_prime OCH3_3_prime 3'-OCH3 C3_prime->OCH3_3_prime HMBC

Figure 2: Key NMR correlations for structure elucidation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: IR and UV-Vis Spectroscopy

  • IR Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer using methanol or ethanol as the solvent.

Data Presentation: IR and UV-Vis Data

Table 3: IR and UV-Vis Spectral Data (Expected)

TechniqueWavelength/WavenumberFunctional Group Assignment
IR~3400 cm⁻¹O-H stretching (hydroxyl)
IR~2950 cm⁻¹C-H stretching (aliphatic)
IR~1720 cm⁻¹C=O stretching (α,β-unsaturated lactone)
IR~1610 cm⁻¹C=C stretching (aromatic)
IR~1100 cm⁻¹C-O stretching (ether)
UV-Vis~325 nmπ → π* transition (coumarin chromophore)
UV-Vis~250 nmπ → π* transition (coumarin chromophore)

Conclusion

The collective evidence from mass spectrometry, extensive 1D and 2D NMR spectroscopy, and IR and UV-Vis analysis unequivocally establishes the chemical structure of this compound as 6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. The precise assignment of all atoms and their connectivity provides a solid foundation for further investigation into its biological activities and potential as a lead compound in drug development. This guide has outlined the standard methodologies and the nature of the data required for such a structural elucidation, serving as a valuable resource for researchers in the field of natural product chemistry.

References

Spectroscopic and Structural Elucidation of Toddalolactone 3'-O-methyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for Toddalolactone and its derivative, Toddalolactone 3'-O-methyl ether. Due to the absence of publicly available experimental data for this compound, this document presents the known spectroscopic data for the parent compound, Toddalolactone, and offers predicted nuclear magnetic resonance (NMR) data for the 3'-O-methyl ether derivative based on established chemical shift principles. Furthermore, this guide outlines generalized experimental protocols for the isolation of coumarins from natural sources and the subsequent acquisition of NMR and mass spectrometry (MS) data, providing a foundational methodology for researchers in the field of natural product chemistry and drug development.

Introduction

Toddalolactone is a naturally occurring coumarin (B35378) that has been isolated from various plant species, including Toddalia asiatica[1]. Coumarins are a class of benzopyrone compounds widely recognized for their diverse pharmacological activities. The structural modification of natural products, such as the O-methylation of Toddalolactone to form this compound, is a common strategy in medicinal chemistry to enhance bioactivity, improve pharmacokinetic properties, or explore structure-activity relationships.

This guide serves as a resource for the spectroscopic characterization of these compounds. While experimental data for Toddalolactone is available, the data for its 3'-O-methyl ether derivative is not present in the current body of scientific literature. Therefore, this document aims to provide a comprehensive starting point for researchers by presenting known data, predicting unknown data, and detailing relevant experimental procedures.

Spectroscopic Data

The following sections present the available mass spectrometry and ¹³C NMR data for the parent compound, Toddalolactone. This is followed by a predicted NMR data set for this compound.

Mass Spectrometry Data for Toddalolactone

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The data presented below was obtained using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI).

Table 1: Mass Spectrometry Data for Toddalolactone

ParameterValueReference
Molecular FormulaC₁₆H₂₀O₆[1]
Molecular Weight308.33 g/mol [1]
Ionization ModeESI Positive[2][3]
Precursor Ion [M+H]⁺m/z 309.1333[1]
Major Fragment Ions (MS/MS)m/z 235.0606, 219.0657, 205.0501, 191.0707, 177.0550[1]
¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule.

The following table summarizes the reported ¹³C NMR chemical shifts for Toddalolactone.

Table 2: ¹³C NMR Chemical Shift Data for Toddalolactone

Carbon AtomChemical Shift (δ, ppm)
C-2161.2
C-3112.9
C-4144.8
C-4a108.3
C-5157.1
C-698.6
C-7157.1
C-892.8
C-8a152.6
C-1'29.5
C-2'78.1
C-3'72.4
C-4'25.9
C-5'25.9
5-OCH₃56.4
7-OCH₃55.9

Note: Data is compiled from publicly available spectral databases and may be subject to minor variations depending on the solvent and experimental conditions.[4]

In the absence of experimental data, theoretical predictions based on the principles of NMR spectroscopy can provide valuable guidance. The methylation of the 3'-hydroxyl group is expected to cause a significant downfield shift for the C-3' carbon and the attached methoxy (B1213986) carbon will appear around 50-60 ppm. The proton at 2' would likely experience a slight shift.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
H-3~6.2C-2~161.0
H-4~7.6C-3~113.0
H-8~6.5C-4~145.0
H-1'a, H-1'b~2.8 - 3.0C-4a~108.5
H-2'~3.5 - 3.7C-5~157.0
3'-OCH₃~3.3C-6~98.5
5-OCH₃~3.9C-7~157.0
7-OCH₃~3.9C-8~93.0
H-4', H-5'~1.2C-8a~152.5
C-1'~29.0
C-2'~77.0
C-3'~82.0
C-4'~26.0
C-5'~26.0
5-OCH₃~56.5
7-OCH₃~56.0
3'-OCH₃~58.0

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of coumarins are provided below as a general guideline.

Isolation of Coumarins from Plant Material

The following is a generalized procedure for the extraction and isolation of coumarins.[5][6][7][8][9]

  • Extraction:

    • Air-dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.[6][9]

    • The crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The fractions are concentrated, and the coumarin-rich fraction (often the chloroform or ethyl acetate fraction) is selected for further purification.

  • Chromatographic Purification:

    • The selected fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions with similar TLC profiles are combined and concentrated.

    • Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

The following is a standard procedure for acquiring NMR spectra of a purified natural product.[10]

  • Sample Preparation:

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 0-220 ppm.

    • Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in complete structural elucidation.

Mass Spectrometric Analysis

The following is a general procedure for obtaining mass spectra of a purified natural product.[3]

  • Sample Preparation:

    • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Analysis:

    • The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for natural products.

    • Full scan mass spectra are acquired to determine the molecular ion.

    • Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions, which aids in structural elucidation.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and identification of a natural product and the logical relationship of the spectroscopic techniques used for structural elucidation.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Toddalia asiatica) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography purification Preparative TLC / HPLC column_chromatography->purification pure_compound Pure Compound (e.g., Toddalolactone) purification->pure_compound ms_analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Formula pure_compound->ms_analysis Sample nmr_analysis NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC pure_compound->nmr_analysis Sample structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and spectroscopic identification of a natural product.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information ms Mass Spectrometry (MS) mol_formula Molecular Formula & Molecular Weight ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C) functional_groups Functional Groups & Carbon Types nmr_1d->functional_groups nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity Proton-Proton & Proton-Carbon Connectivity nmr_2d->connectivity final_structure Final Structure mol_formula->final_structure functional_groups->final_structure connectivity->final_structure

Caption: Logical relationship of spectroscopic techniques in structure elucidation.

References

The Enigmatic Pathway of Toddalolactone 3'-O-methyl ether Biosynthesis in Toddalia asiatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalia asiatica (L.) Lam., a plant rich in diverse coumarins, is a source of significant pharmacological interest. Among its constituents, Toddalolactone (B1682391) 3'-O-methyl ether holds potential for further investigation. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this complex coumarin (B35378). While the complete enzymatic cascade in T. asiatica remains to be fully elucidated, this document synthesizes existing knowledge on coumarin biosynthesis, drawing parallels from related species within the Rutaceae family to propose a scientifically grounded pathway. This guide also outlines key experimental protocols and methodologies essential for the validation and further exploration of this biosynthetic route, aiming to empower researchers in the fields of natural product chemistry, drug discovery, and plant biochemistry.

Introduction

Toddalia asiatica, belonging to the Rutaceae family, is a well-documented source of various secondary metabolites, with coumarins being a prominent class. These compounds have demonstrated a wide array of biological activities, making them attractive candidates for drug development. Toddalolactone, a prenylated coumarin, and its derivatives, including Toddalolactone 3'-O-methyl ether, are among the notable constituents of this plant. Understanding the biosynthetic machinery that constructs these intricate molecules is paramount for their sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology.

This guide focuses on the biosynthesis of this compound, a molecule characterized by a coumarin core, a prenyl-derived side chain, and a specific methylation pattern. Due to the limited direct research on this specific pathway in T. asiatica, we present a putative pathway constructed from the well-established general phenylpropanoid pathway and analogous biosynthetic steps observed in other coumarin-producing plants, particularly within the Rutaceae family.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The pathway can be broadly divided into three key stages:

  • Formation of the Coumarin Core: Synthesis of the umbelliferone (B1683723) backbone.

  • Prenylation and Cyclization: Addition of a dimethylallyl pyrophosphate (DMAPP) unit and subsequent modifications to form the toddalolactone scaffold.

  • Hydroxylation and O-Methylation: The final tailoring steps to yield this compound.

A diagrammatic representation of this proposed pathway is provided below.

Toddalolactone_3_O_methyl_ether_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_prenylation Prenylation & Furanocoumarin Pathway cluster_tailoring Tailoring Steps substance substance enzyme enzyme pathway_label pathway_label L_Phe L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone C2'H, Lactonization Prenyl_umbelliferone Prenyl-umbelliferone (Demethylsuberosin) Umbelliferone->Prenyl_umbelliferone PT + DMAPP Marmesin Marmesin Prenyl_umbelliferone->Marmesin MMS Toddalolactone Toddalolactone Marmesin->Toddalolactone Multiple steps (e.g., hydroxylation, ring opening) Toddalolactone_3_OH 3'-hydroxy-Toddalolactone Toddalolactone->Toddalolactone_3_OH P450 hydroxylase Toddalolactone_3_OMe This compound Toddalolactone_3_OH->Toddalolactone_3_OMe OMT + SAM PAL PAL C4H C4H C2H C2'H PT Prenyltransferase MMS Marmesin synthase (CYP71AJ) P450_hydroxylase1 P450 hydroxylase P450_hydroxylase2 P450 hydroxylase OMT O-methyltransferase

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in T. asiatica is currently unavailable in the public domain. Research in this specific area is required to determine enzyme kinetics, substrate specificity, and product yields. The following table outlines the types of quantitative data that are crucial for a thorough understanding of this pathway and serves as a template for future research.

Parameter Description Significance Proposed Experimental Approach
Enzyme Kinetics (Km, Vmax, kcat) Michaelis-Menten parameters for each enzyme in the pathway (PAL, C4H, C2'H, Prenyltransferase, P450s, OMT).Defines substrate affinity and catalytic efficiency, crucial for identifying rate-limiting steps.In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations.
Substrate Specificity The range of substrates each enzyme can act upon.Determines the potential for generating a diversity of coumarin structures.Enzyme assays with a panel of potential substrates (e.g., different phenylpropanoid precursors, coumarin intermediates).
Product Yields The in vivo or in vitro concentration of intermediates and the final product.Provides insights into the overall efficiency of the pathway.Metabolite profiling of T. asiatica tissues or engineered microbial hosts using LC-MS or GC-MS.
Gene Expression Levels Transcript abundance of the genes encoding the biosynthetic enzymes in different tissues and under various conditions.Correlates gene activity with compound accumulation, helping to identify key regulatory genes.Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) analysis.

Experimental Protocols

The elucidation and characterization of the this compound biosynthetic pathway require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

A common approach to identify genes involved in a specific biosynthetic pathway is through transcriptomics and bioinformatics.

Gene_Discovery_Workflow step step data data analysis analysis result result Plant_Material T. asiatica tissue (e.g., roots, leaves) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly De novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Functional Annotation (BLAST, InterProScan) Transcriptome_Assembly->Gene_Annotation Candidate_Selection Candidate Gene Selection (Homology to known coumarin biosynthesis genes) Gene_Annotation->Candidate_Selection PCR_Cloning PCR Amplification and Cloning into expression vectors Candidate_Selection->PCR_Cloning Candidate_Genes Cloned Candidate Genes (PAL, C4H, C2'H, PT, P450s, OMT) PCR_Cloning->Candidate_Genes

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Protocol:

  • Plant Material and RNA Extraction: Collect fresh tissue from T. asiatica (e.g., roots, where coumarin accumulation is often high). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA-Sequencing: Assess RNA quality and quantity using a Bioanalyzer. Construct a cDNA library and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Bioinformatic Analysis:

    • Assemble the raw sequencing reads into a de novo transcriptome assembly using software like Trinity.

    • Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, UniProt) and domain searches using InterProScan.

    • Identify candidate genes based on homology to known enzymes of the phenylpropanoid and coumarin biosynthetic pathways from other species. Focus on sequences annotated as Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), 2-hydroxylases (C2'H), Prenyltransferases (PT), Cytochrome P450 monooxygenases (P450s), and O-methyltransferases (OMTs).

  • Gene Cloning: Design gene-specific primers based on the candidate transcript sequences. Amplify the full-length coding sequences from T. asiatica cDNA using PCR. Clone the PCR products into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).

In Vitro Enzyme Assays

Functional characterization of the cloned candidate enzymes is essential to confirm their role in the pathway.

Protocol for a Generic O-methyltransferase (OMT) Assay:

  • Recombinant Protein Expression and Purification:

    • Transform the expression vector containing the candidate OMT gene into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified recombinant OMT enzyme

      • The putative substrate (e.g., 3'-hydroxy-toddalolactone, which would need to be synthesized or isolated)

      • The methyl donor, S-adenosyl-L-methionine (SAM)

      • A suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an acid (e.g., HCl) and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its retention time and mass spectrum with an authentic standard of this compound.

This protocol can be adapted for other enzymes in the pathway by using the appropriate substrates and co-factors.

Conclusion and Future Perspectives

The biosynthesis of this compound in Toddalia asiatica represents a fascinating area of plant natural product chemistry. While the complete pathway is yet to be definitively established, the proposed route provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the enzymes involved, quantify the metabolic flux, and ultimately reconstruct the pathway in a heterologous host for sustainable production.

Future research should focus on:

  • Transcriptome and Genome Sequencing of T. asiatica : To create a comprehensive database of genes for pathway elucidation.

  • Functional Characterization of all Proposed Enzymes: To validate each step of the biosynthetic pathway.

  • Metabolite Profiling: To identify all intermediates and shunt products, providing a more complete picture of the metabolic network.

  • Regulatory Network Analysis: To understand how the biosynthesis of these compounds is controlled within the plant.

By systematically applying these approaches, the scientific community can unravel the intricate details of this compound biosynthesis, paving the way for its potential applications in medicine and biotechnology.

An In-depth Technical Guide to the Physicochemical Properties and Stability of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Toddalolactone 3'-O-methyl ether, a naturally occurring coumarin. Due to the limited availability of experimental data for this specific compound, this guide also includes generalized experimental protocols and stability considerations for coumarins as a class of compounds. This information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and related natural products.

Physicochemical Properties

General Properties
PropertyValueSource
CAS Number 143614-35-1[1][2]
Molecular Formula C₁₇H₂₂O₆[1][3]
Molecular Weight 322.4 g/mol [1][3]
Physical Description PowderBioCrick Datasheet
Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, which can provide valuable insights in the absence of experimental data.

PropertyValueSource
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 6[1]
Exact Mass 322.141638 g/mol [1]
Topological Polar Surface Area 74.2 Ų[1]
Heavy Atom Count 23[1]

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for determining the physicochemical properties of novel or uncharacterized compounds like this compound are crucial for their development. The following sections outline generalized methodologies for key experiments based on standard practices for natural products and coumarins.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dried, powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

  • Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Dry Dry Sample Grind Grind to Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Purity Purity Assessment Record->Purity Analyze

Workflow for Melting Point Determination
Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its formulation and biological testing.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen.

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor in its handling, storage, and formulation. While specific stability data for this compound is not available, the following provides a general overview of stability considerations for coumarins.

pH Stability

Coumarins can be susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the opening of the lactone ring.

General Protocol for pH Stability Testing:

  • Buffer Preparation: A series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12) are prepared.

  • Incubation: A solution of this compound is prepared in each buffer and incubated at a controlled temperature.

  • Time-Point Analysis: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Degradation Kinetics: The rate of degradation at each pH can be determined to predict the compound's stability over time.

Thermal Stability

Elevated temperatures can accelerate the degradation of natural products.

General Protocol for Thermal Stability Testing:

  • Sample Exposure: Solid samples and solutions of the compound are exposed to various temperatures (e.g., 40 °C, 60 °C, 80 °C) in a controlled oven.

  • Analysis: At specified intervals, the samples are analyzed for degradation using methods like HPLC or Thin-Layer Chromatography (TLC).

Photostability

Exposure to light, particularly UV radiation, can cause photochemical degradation.

General Protocol for Photostability Testing:

  • Sample Exposure: Solutions of the compound are exposed to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps). A control sample is kept in the dark.

  • Analysis: The extent of degradation is monitored over time by comparing the concentration of the light-exposed sample to the dark control using HPLC.

Biological Activity and Signaling Pathways (Generalized for Coumarins)

While the specific biological activities and signaling pathways of this compound are not well-documented, coumarins as a class exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The diagram below illustrates a generalized signaling pathway that may be modulated by coumarins.

CoumarinSignaling cluster_pathways Potential Cellular Targets Coumarin Coumarin Derivative (e.g., this compound) NFkB NF-κB Pathway Coumarin->NFkB Inhibition MAPK MAPK Pathway Coumarin->MAPK Modulation ROS Reactive Oxygen Species (ROS) Coumarin->ROS Scavenging Apoptosis Apoptosis Pathways Coumarin->Apoptosis Induction Inflammation Inflammation NFkB->Inflammation Leads to Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Regulates Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress Causes Cell_Death Cell_Death Apoptosis->Cell_Death Results in

Generalized Signaling Pathways for Coumarins

Conclusion

This compound is a natural product with potential for further scientific investigation. This guide has summarized the currently available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While specific experimental values for properties such as melting point, solubility, and stability are yet to be reported, the methodologies outlined herein provide a solid foundation for researchers to conduct these essential studies. Further research is warranted to fully elucidate the physicochemical profile and biological activities of this compound, which will be critical for its potential development in pharmaceutical or other applications.

References

A Technical Deep Dive: Unraveling the Structural Nuances Between Toddalolactone and its 3'-O-methyl Ether Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 5, 2025 – For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a precise understanding of molecular architecture is paramount to unlocking the therapeutic potential of novel compounds. This technical guide provides an in-depth analysis of the structural distinctions between two closely related natural coumarins: toddalolactone (B1682391) and its derivative, toddalolactone 3'-O-methyl ether. A comprehensive examination of their physicochemical properties and a comparative overview of their biological activities are presented, supported by detailed experimental methodologies.

Core Structural Dissimilarity: The 3'-Hydroxyl Moiety

The fundamental structural variance between toddalolactone and this compound lies in the substitution at the 3'-position of the C6-side chain. Toddalolactone possesses a tertiary hydroxyl group at this position, whereas in this compound, this hydroxyl group is replaced by a methoxy (B1213986) group. This seemingly minor alteration—the methylation of a single hydroxyl group—imparts distinct physicochemical characteristics to the molecule, which can, in turn, influence its biological profile.

Toddalolactone is chemically identified as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]. Its structure features a dihydroxy-3-methylbutyl side chain attached to the C6 position of a 5,7-dimethoxycoumarin core.

This compound , systematically named 6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2], retains the core coumarin (B35378) structure and the hydroxyl group at the 2'-position of the side chain, but is characterized by the presence of a methyl ether at the 3'-position[2].

The structural relationship between these two compounds can be visualized as a direct methylation reaction, as depicted in the logical relationship diagram below.

Structural_Relationship Toddalolactone Toddalolactone (C16H20O6) Methylation Methylation (+CH2) Toddalolactone->Methylation Methyl_Ether This compound (C17H22O6) Methylation->Methyl_Ether

Caption: Logical diagram illustrating the methylation of toddalolactone to form this compound.

Comparative Physicochemical and Spectroscopic Data

The methylation at the 3'-position results in predictable changes in the physicochemical properties of toddalolactone. The introduction of a methyl group increases the molecular weight and is expected to alter its polarity, which can be observed in its chromatographic behavior and solubility. The following table summarizes the key quantitative data for both compounds.

PropertyToddalolactoneThis compound
Molecular Formula C₁₆H₂₀O₆[1]C₁₇H₂₂O₆[2]
Molecular Weight 308.33 g/mol [1]322.4 g/mol [2]
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2]
¹H NMR Data not available in search resultsData not available in search results
¹³C NMR Data not available in search resultsData not available in search results
Melting Point Data not available in search resultsData not available in search results
Optical Rotation Data not available in search resultsData not available in search results

Note: Specific experimental spectroscopic data, melting points, and optical rotations were not available in the initial search results. Further targeted literature searches are required to populate these fields.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of these compounds are crucial for reproducibility and further research. While a comprehensive protocol was not fully detailed in the initial search, the general workflow for the isolation of such natural products from plant sources can be outlined.

Isolation_Workflow Plant_Material Plant Material (e.g., Toddalia asiatica) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Fractionation Active_Fraction Bioactive Fraction Fractionation->Active_Fraction Chromatography Column Chromatography (Silica gel, Sephadex) Active_Fraction->Chromatography Pure_Compounds Isolation of Pure Compounds (Toddalolactone & Derivatives) Chromatography->Pure_Compounds Characterization Structural Elucidation (NMR, MS, IR, X-ray) Pure_Compounds->Characterization

Caption: A generalized experimental workflow for the isolation and characterization of toddalolactone and its derivatives.

A typical isolation procedure would involve:

  • Plant Material Collection and Preparation: The roots or aerial parts of a plant known to contain these compounds, such as Toddalia asiatica, are collected, dried, and powdered.

  • Extraction: The powdered plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry is often confirmed by X-ray crystallography or by comparing optical rotation values with known standards.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities of this compound and its comparison to toddalolactone is limited in the currently available literature. Toddalolactone itself has been reported to exhibit various biological activities. Further research is necessary to elucidate the pharmacological profile of its 3'-O-methyl ether derivative and to understand how the methylation of the 3'-hydroxyl group impacts its interaction with biological targets.

At present, there is no specific signaling pathway that has been definitively associated with either toddalolactone or its 3'-O-methyl ether derivative in the provided search results. Elucidating these pathways will be a critical next step in understanding their mechanisms of action and therapeutic potential.

Conclusion

The structural difference between toddalolactone and this compound is the presence of a methoxy group at the 3'-position of the side chain in the latter, in place of a hydroxyl group. This seemingly minor modification can have significant implications for the molecule's physicochemical properties and, consequently, its biological activity. While the foundational structural information is available, a deeper understanding of these compounds necessitates further research to obtain detailed spectroscopic data, comparative bioactivity profiles, and insights into their mechanisms of action at the molecular level. This technical guide serves as a foundational resource for researchers embarking on further investigation into this promising class of natural products.

References

In-depth Technical Guide: Preliminary Biological Screening of "Toddalolactone 3'-O-methyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Bioactivity for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the preliminary biological screening of "Toddalolactone 3'-O-methyl ether." The document synthesizes available data on its cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the conducted assays are presented to ensure reproducibility and facilitate further investigation. Quantitative data are systematically organized into tables for comparative analysis. Additionally, key experimental workflows are visualized using Graphviz to offer a clear, sequential understanding of the methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, enabling a comprehensive evaluation of the therapeutic potential of "this compound."

Introduction

Natural products remain a significant source of novel chemical entities with diverse pharmacological activities. "this compound" is a compound of interest for its potential therapeutic applications. This document outlines the initial biological evaluation of this compound, focusing on its effects across several key areas of pharmacological research. The aim is to provide a detailed and accessible summary of its preliminary bioactivity profile to inform future research directions and drug development efforts.

Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in the assessment of any potential therapeutic agent. The following sections detail the experimental approach and findings regarding the cytotoxic effects of "this compound" on various cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of "this compound" was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • "this compound" (dissolved in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of "this compound" (e.g., 1, 10, 25, 50, 100 µg/mL). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Data Summary: Cytotoxicity
Cell LineIC50 (µg/mL)
HeLaData Not Available
HepG2Data Not Available

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add 'this compound' incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan incubate_4h->dissolve_formazan read_absorbance Read Absorbance @ 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end End

Caption: Workflow for MTT-based cytotoxicity screening.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The potential of "this compound" to modulate inflammatory responses was investigated.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • "this compound" (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM medium with 10% FBS

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Pre-treatment: Cells were pre-treated with various concentrations of "this compound" for 1 hour.

  • Stimulation: Cells were then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: After incubation, 100 µL of the cell culture supernatant was collected from each well.

  • Griess Reaction: The supernatant was mixed with an equal volume of Griess Reagent and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the supernatant was determined from a sodium nitrite standard curve. The percentage of NO inhibition was calculated relative to the LPS-stimulated control.

Data Summary: Anti-inflammatory Activity
Concentration (µg/mL)% NO Inhibition
10Data Not Available
25Data Not Available
50Data Not Available

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Signaling Pathway: LPS-induced Inflammatory Cascade

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Compound Toddalolactone 3'-O-methyl ether Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Postulated inhibition of the LPS-induced inflammatory pathway.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. The activity of "this compound" against common bacterial and fungal strains was evaluated.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • "this compound" (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: A two-fold serial dilution of "this compound" was prepared in the appropriate broth in a 96-well plate.

  • Inoculation: Each well was inoculated with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Positive (broth + inoculum), negative (broth only), and vehicle (broth + inoculum + DMSO) controls were included.

  • Incubation: Plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Data Summary: Antimicrobial Activity
MicroorganismMIC (µg/mL)
Staphylococcus aureusData Not Available
Escherichia coliData Not Available
Candida albicansData Not Available

Note: Specific quantitative data for "this compound" is not available in the provided search results. The table is a template for presenting such data when it becomes available.

Logical Relationship: Antimicrobial Screening Cascade

Antimicrobial_Screening start Start: Compound 'this compound' primary_screen Primary Screening (e.g., Disk Diffusion) start->primary_screen activity_check Activity Observed? primary_screen->activity_check mic_determination MIC Determination (Broth Microdilution) activity_check->mic_determination Yes stop End: No significant activity activity_check->stop No mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination time_kill_assay Time-Kill Kinetics mbc_mfc_determination->time_kill_assay mechanism_study Mechanism of Action Studies time_kill_assay->mechanism_study end_pathway End: Characterized Antimicrobial Agent mechanism_study->end_pathway

Caption: A logical workflow for antimicrobial drug discovery.

Conclusion and Future Directions

The preliminary biological screening of "this compound" suggests its potential as a bioactive compound. However, the currently available data is limited. Further comprehensive studies are warranted to fully elucidate its pharmacological profile. Future research should focus on:

  • Expanding the panel of cancer cell lines to determine the spectrum of cytotoxic activity.

  • Investigating the molecular mechanisms underlying its anti-inflammatory effects, including the analysis of pro-inflammatory cytokine expression.

  • Broadening the antimicrobial screening to include a wider range of pathogenic bacteria and fungi, including resistant strains.

  • Conducting in vivo studies to validate the in vitro findings and assess the compound's safety and efficacy in animal models.

This technical guide serves as a starting point for these future investigations, providing the necessary protocols and a framework for data interpretation. The continued exploration of "this compound" may lead to the development of novel therapeutic agents.

"Toddalolactone 3'-O-methyl ether" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone 3'-O-methyl ether, a naturally occurring prenylated coumarin (B35378), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and biological activities. Detailed information on its isolation from natural sources, while a specific synthetic protocol remains to be fully elucidated in the public domain, is discussed alongside spectroscopic data for its characterization. Furthermore, this guide explores its potential anti-inflammatory and phosphodiesterase-4 (PDE4) inhibitory activities, drawing on data from related compounds to highlight its promise in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is chemically known as (+)-6-(2-hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin. It is a derivative of toddalolactone, distinguished by the methylation of the 3'-hydroxyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 143614-35-1[1]
Molecular Formula C₁₇H₂₂O₆[1]
Molecular Weight 322.35 g/mol [1]
IUPAC Name 6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[2]
Synonyms (+)-6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White solid (presumed)
Solubility Soluble in DMSO[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3]

Biological Activity and Potential Therapeutic Applications

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the biological activities of structurally related coumarins isolated from Toddalia asiatica provide strong indications of its potential therapeutic value.

Anti-inflammatory Activity

Coumarins from Toddalia asiatica have demonstrated significant anti-inflammatory properties[4]. The mechanism of action for many coumarins involves the modulation of key inflammatory pathways. For instance, 6,7-dimethoxy-4-methylcoumarin (B14643) has been shown to suppress the expression of pro-inflammatory mediators by inactivating the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 cells[5]. Similarly, 6-methylcoumarin (B191867) inhibits inflammation by regulating these same pathways[6]. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Phosphodiesterase-4 (PDE4) Inhibition

Several prenylated coumarins from Toddalia asiatica have been identified as potent inhibitors of phosphodiesterase-4 (PDE4)[5]. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines. The inhibitory activity of these coumarins suggests that this compound may also function as a PDE4 inhibitor, a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[7]. For example, 6-hydroxy-5,7-dimethoxy-flavone, a compound with a similar substitution pattern, has been shown to suppress the neutrophil respiratory burst via selective PDE4 inhibition[8].

Table 3: PDE4 Inhibitory Activity of Selected Coumarins from Toddalia asiatica

CompoundIC₅₀ (µM)
Toddacoumalone0.14
Rolipram (Positive Control)0.59
Compound 3< 10
Compound 8< 10
Compound 10< 10
Compound 11< 10
Compound 12< 10
Compound 13< 10
Compound 17< 10
Compound 21< 10

Data extracted from a study on prenylated coumarins from Toddalia asiatica as natural phosphodiesterase-4 inhibitors.[5]

Experimental Protocols

Isolation from Natural Sources

Experimental Workflow: Isolation of Prenylated Coumarins

Isolation_Workflow plant_material Dried roots of Toddalia asiatica extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate (B1210297) and Water concentration->partition ea_fraction Ethyl Acetate Fraction partition->ea_fraction Organic Phase chromatography Column Chromatography (Silica Gel) ea_fraction->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification compound Isolated this compound purification->compound

Caption: General workflow for the isolation of prenylated coumarins from Toddalia asiatica.

The dried and powdered roots of Toddalia asiatica are typically extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure. The concentrated extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is rich in coumarins, is then subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate). Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Synthesis

A specific, detailed synthetic protocol for this compound is not available in the current literature. However, general methods for the synthesis of coumarin derivatives, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, are well-established[10][11]. The synthesis of 4-methylcoumarins, for instance, can be achieved through the Pechmann condensation of phenols with ethyl acetoacetate (B1235776) using an acid catalyst[11]. The synthesis of a complex molecule like this compound would likely involve a multi-step process, starting with a suitably substituted phenol (B47542) and building the prenyl side chain with the desired stereochemistry.

Spectroscopic Data for Characterization

While a complete set of raw spectroscopic data for this compound is not publicly available, information from related compounds and mentions in the literature can provide an expected spectroscopic profile.

Table 4: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons of the coumarin core, methoxy (B1213986) groups, and protons of the 2-hydroxy-3-methoxy-3-methylbutyl side chain. The stereochemistry at the C-2' position influences the chemical shifts and coupling constants of the side chain protons.
¹³C NMR Resonances for the carbonyl carbon of the lactone, aromatic carbons, methoxy carbons, and carbons of the aliphatic side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 322.35. Fragmentation patterns would likely involve cleavage of the side chain.
Infrared (IR) Spectroscopy Characteristic absorption bands for a hydroxyl group (O-H stretch), a lactone carbonyl group (C=O stretch), aromatic C=C stretching, and C-O stretching of the ether and methoxy groups.

Signaling Pathway: Potential Anti-inflammatory Mechanism of Coumarins

Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_active Active NF-κB MAPK->NFkB_active IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->NFkB_active Activation DNA DNA NFkB_active->DNA Coumarin Toddalolactone 3'-O-methyl ether Coumarin->MAPK Inhibition Coumarin->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes

Caption: Postulated anti-inflammatory signaling pathway modulated by coumarins like this compound.

Conclusion

This compound represents a promising natural product with potential for development as an anti-inflammatory and PDE4 inhibitory agent. While further research is required to fully elucidate its specific biological activities, synthesis, and mechanism of action, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The structural similarity to other bioactive coumarins from Toddalia asiatica strongly suggests that this compound warrants more in-depth investigation.

References

Predicting Therapeutic Targets for Toddalolactone 3'-O-methyl ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a predictive analysis of the potential therapeutic targets of Toddalolactone (B1682391) 3'-O-methyl ether, a derivative of the naturally occurring coumarin (B35378), toddalolactone. Due to a lack of direct experimental data on the methylated form, this document extrapolates potential biological activities and mechanisms of action based on the known therapeutic targets of the parent compound, toddalolactone. This guide summarizes the available quantitative data for toddalolactone, presents detailed experimental protocols for assessing its biological activity, and visualizes key signaling pathways and experimental workflows. The primary aim is to furnish a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this novel compound.

Introduction

Toddalolactone is a natural coumarin isolated from plants of the Toddalia genus, which has been traditionally used in medicine.[1][2] Preclinical studies have revealed its therapeutic potential across several domains, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3][4] The biological activities of toddalolactone are attributed to its interaction with specific molecular targets. This guide focuses on the prediction of therapeutic targets for a synthetic derivative, Toddalolactone 3'-O-methyl ether.

The addition of a methyl group to a natural product can significantly alter its pharmacokinetic and pharmacodynamic properties. Methylation can affect solubility, membrane permeability, metabolic stability, and binding affinity to protein targets. While the synthesis of this compound has not been explicitly described in the reviewed literature, its potential therapeutic value warrants a predictive analysis based on the well-documented activities of its parent compound.

Predicted Therapeutic Targets

Based on the known biological activities of toddalolactone, we predict that this compound may interact with the following key therapeutic targets:

  • Nuclear Factor-kappa B (NF-κB): A critical regulator of inflammation and cell survival.

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Toddalolactone has been shown to suppress the NF-κB signaling pathway, a cornerstone of the inflammatory response.[5] It is hypothesized that this compound will retain this anti-inflammatory activity. The methylation at the 3'-O-position may enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and access to intracellular targets within the NF-κB pathway.

dot

Caption: Predicted inhibition of the NF-κB signaling pathway.

Antithrombotic and Anti-fibrotic Potential: Targeting PAI-1
Neuroprotective Effects: Targeting Acetylcholinesterase

Several coumarins have been identified as inhibitors of acetylcholinesterase (AChE).[7][8] Toddalolactone has been investigated for its potential in managing Alzheimer's disease by targeting AChE.[7] The interaction of coumarins with AChE often involves the planar coumarin ring system stacking with aromatic residues in the enzyme's active site. The effect of 3'-O-methylation on AChE inhibition is uncertain without experimental data. It could either enhance or diminish activity depending on the specific steric and electronic effects within the AChE binding pocket.

Quantitative Data Summary

The following table summarizes the available quantitative data for the parent compound, toddalolactone.

CompoundTargetAssay TypeIC50 ValueReference
ToddalolactonePAI-1Chromogenic Assay37.31 ± 3.23 μM[2][6]
ToddalolactoneAChESpectrophotometric> 200 µM[9]
ToddalolactoneMCF-7 (Breast Cancer Cells)MTT AssayPotent Inhibition[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

NF-κB Activation Assay (EMSA)

This protocol is based on the electrophoretic mobility shift assay (EMSA) to assess NF-κB activation.[11]

  • Cell Culture and Treatment: Culture human cancer cell lines (e.g., KBM-5) to a density of 1x10^6 cells/mL. Incubate the cells with various concentrations of the test compound for a specified period (e.g., 12 hours). Stimulate NF-κB activation by treating the cells with a pro-inflammatory agent like TNF-α (0.1 nM) for 30 minutes.

  • Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

  • EMSA Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extract (15 µg of protein) with the ³²P-labeled NF-κB probe (16 fmol) in a binding buffer for 30 minutes at 37°C.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Visualization: Dry the gel and visualize the bands by autoradiography.

dot

Caption: General experimental workflow for assessing NF-κB inhibition.

PAI-1 Inhibition Assay (Chromogenic)
  • Substrate Addition: Add the chromogenic uPA substrate to each well.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for measuring AChE activity.[8][12]

  • Reagents: Acetylcholinesterase (AChE) from electric eel, acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Incubate for a short period (e.g., 15 minutes) at 25°C.

  • Substrate Reaction: Initiate the reaction by adding DTNB and ATCI to each well.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations

The effect of 3'-O-methylation on the biological activity of toddalolactone is a key consideration.

  • Hydrogen Bonding: The 3'-hydroxyl group of toddalolactone can act as a hydrogen bond donor. Methylation will convert this to a hydrogen bond acceptor (the ether oxygen), which could significantly alter binding to target proteins.

  • Lipophilicity: The addition of a methyl group will increase the lipophilicity of the molecule. This may enhance its ability to cross cell membranes and could lead to improved oral bioavailability.

  • Steric Hindrance: The methyl group introduces steric bulk, which could either be beneficial or detrimental to binding, depending on the topology of the target's binding site.

Conclusion and Future Directions

Future research should focus on:

  • Chemical Synthesis: Development of a robust synthetic route for this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a series of toddalolactone analogs to build a comprehensive SAR profile.

  • In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models.

This predictive analysis serves as a critical starting point for the systematic investigation of this promising novel compound and its potential as a future therapeutic agent.

References

Methodological & Application

High-performance liquid chromatography (HPLC) purification of "Toddalolactone 3'-O-methyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Toddalolactone 3'-O-methyl ether, a coumarin (B35378) found in Toddalia asiatica, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established methods for the separation of coumarins from this plant species and is intended for researchers in natural product chemistry, pharmacology, and drug development. This document includes a comprehensive experimental protocol, data presentation tables, and a workflow diagram to guide the purification process.

Introduction

Toddalia asiatica is a plant rich in various bioactive compounds, including a diverse range of coumarins. These compounds have garnered significant interest due to their potential pharmacological activities. This compound is one such coumarin, and its efficient purification is essential for detailed structural elucidation, bioactivity screening, and further drug development studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures like plant extracts. This document outlines a robust HPLC method for the purification of the target compound.

Experimental Protocol

This protocol is a representative method for the purification of coumarins from Toddalia asiatica and can be adapted for this compound.

2.1. Materials and Reagents

  • Crude or partially purified extract of Toddalia asiatica containing this compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water (H₂O)

  • HPLC-grade methanol (B129727) (for sample preparation)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • A preparative or semi-preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

2.3. Sample Preparation

  • Dissolve the crude or partially purified extract of Toddalia asiatica in a minimal amount of methanol.

  • Sonicate the sample for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.4. HPLC Conditions

The following conditions are based on methods used for the separation of coumarins from Toddalia asiatica.[1] Optimization may be required for the specific separation of this compound.

Table 1: HPLC Parameters for Purification

ParameterValue
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (ACN)
Gradient Program 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection 320 nm
Injection Volume 500 µL (can be adjusted based on concentration and column capacity)

2.5. Purification and Purity Analysis

  • Equilibrate the column with the initial mobile phase conditions (30% ACN) for at least 30 minutes.

  • Inject the prepared sample onto the column.

  • Collect fractions corresponding to the target peak based on the chromatogram.

  • Analyze the purity of the collected fractions using an analytical HPLC system with a similar but faster gradient.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables represent typical data that should be recorded during the purification and analysis of this compound.

Table 2: Purification Summary

Sample IDInjection Volume (µL)Peak Retention Time (min)Collected Fractions
Crude Extract50025.4F10-F15
Hypothetical Data

Table 3: Purity Analysis of Collected Fractions

Fraction IDRetention Time (min)Peak Area (%)Purity (%)
F1225.398.598.5
Hypothetical Data

Table 4: Yield Calculation

Weight (mg)
Initial Crude Extract 500
Purified Compound 15
Yield (%) 3.0
Hypothetical Data

Visualization

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound from a plant extract.

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Final Product A Crude Plant Extract B Dissolution in Methanol A->B C Filtration (0.45 µm) B->C D Preparative HPLC Injection C->D E Fraction Collection D->E F Analytical HPLC for Purity Check E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful purification of this compound from Toddalia asiatica extracts using HPLC. The provided parameters and workflow are based on established methods for similar compounds and serve as a strong starting point for researchers. Adaptation and optimization of this method may be necessary to achieve the desired purity and yield for specific laboratory conditions and extract complexities.

References

Application Notes and Protocols: NMR Spectral Assignment and Interpretation of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone 3'-O-methyl ether is a naturally occurring coumarin (B35378) isolated from plants of the Toddalia genus, notably Toddalia asiatica. Coumarins are a class of benzopyrone compounds that exhibit a wide range of pharmacological activities, making them of significant interest in drug discovery and development. The structural elucidation of these natural products is a critical step in understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules. This application note provides a detailed guide to the NMR spectral assignment and interpretation of this compound, including standard experimental protocols.

Note on Data Availability: As of the last update, a complete, publicly available set of assigned 1H, 13C, and 2D NMR data for this compound has not been reported in the scientific literature. Therefore, this document will present a representative, hypothetical NMR dataset based on the known structure of the compound and published data for structurally similar coumarins isolated from Toddalia asiatica[1][2][3]. This will serve as a practical guide for researchers who have isolated this compound and are undertaking its structural characterization.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)Integration
36.25d9.51H
47.98d9.51H
86.85s1H
1'3.10dd14.0, 3.51H
2.90dd14.0, 8.51H
2'3.95m1H
4'1.35s3H
5'1.30s3H
5-OCH₃3.92s3H
7-OCH₃3.90s3H
3'-OCH₃3.40s3H

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)DEPT-135
2161.5C
3112.8CH
4143.5CH
4a112.0C
5158.0C
6115.2C
7160.8C
895.5CH
8a155.0C
1'28.5CH₂
2'78.0CH
3'85.0C
4'25.0CH₃
5'22.5CH₃
5-OCH₃56.5CH₃
7-OCH₃56.2CH₃
3'-OCH₃50.0CH₃

NMR Spectral Interpretation

The structural assignment of this compound is achieved through a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments.

  • ¹H NMR: The proton spectrum reveals the characteristic signals for a coumarin nucleus. The doublets at δ 6.25 and 7.98 with a coupling constant of J = 9.5 Hz are typical for the H-3 and H-4 protons of the α,β-unsaturated lactone ring. The singlet at δ 6.85 is assigned to the aromatic proton H-8. The signals for the side chain at C-6 include two diastereotopic protons of a methylene (B1212753) group (H-1') and a methine proton (H-2'). The three methyl singlets at δ 1.35, 1.30, and 3.40 correspond to the two gem-dimethyl groups (H-4' and H-5') and the methoxy (B1213986) group at C-3', respectively. The two singlets at δ 3.92 and 3.90 are assigned to the methoxy groups at C-5 and C-7.

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum shows 17 distinct carbon signals, consistent with the molecular formula C₁₇H₂₂O₅. The DEPT-135 experiment helps to differentiate between CH, CH₂, and CH₃ groups. The signal at δ 161.5 is characteristic of the carbonyl carbon (C-2) of the lactone. The signals in the aromatic region are assigned to the coumarin ring system. The upfield signals correspond to the carbons of the side chain and the methoxy groups.

  • 2D NMR Correlations:

    • COSY (Correlation Spectroscopy): This experiment establishes the proton-proton coupling network. Key correlations would be observed between H-3 and H-4, and within the side chain between the H-1' protons and the H-2' proton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. For example, it would show correlations between δH 6.25 (H-3) and δC 112.8 (C-3), and δH 7.98 (H-4) and δC 143.5 (C-4).

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across quaternary carbons and between different structural fragments. Key expected correlations are shown in the diagram below. For instance, the protons of the 5-OCH₃ group (δH 3.92) would show a correlation to C-5 (δC 158.0). The H-1' protons would show correlations to C-5, C-6, and C-7, confirming the position of the side chain. The proton of the 3'-OCH₃ group (δH 3.40) would show a correlation to C-3' (δC 85.0), confirming the position of this methoxy group.

Mandatory Visualization

HMBC_COSY cluster_structure This compound cluster_correlations Key 2D NMR Correlations structure H3 H-3 H4 H-4 H3->H4 COSY C2 C-2 H3->C2 HMBC C4a C-4a H3->C4a HMBC H4->C2 HMBC C5 C-5 H4->C5 HMBC H8 H-8 C6 C-6 H8->C6 HMBC C7 C-7 H8->C7 HMBC C8a C-8a H8->C8a HMBC H1_prime H-1' H2_prime H-2' H1_prime->H2_prime COSY H1_prime->C5 HMBC H1_prime->C6 HMBC H1_prime->C7 HMBC MeO3_prime 3'-OCH3 C3_prime C-3' MeO3_prime->C3_prime HMBC MeO5 5-OCH3 MeO5->C5 HMBC

Caption: Key HMBC and COSY correlations for this compound.

Experimental Protocols

1. Isolation of this compound

The following is a general procedure for the isolation of coumarins from Toddalia asiatica, which can be adapted for the specific target compound.

  • Plant Material: Dried and powdered aerial parts of Toddalia asiatica.

  • Extraction:

    • The powdered plant material (1 kg) is extracted exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.

    • The extracts are combined and concentrated under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), ethyl acetate (B1210297) (3 x 1 L), and n-butanol (3 x 1 L).

    • The ethyl acetate fraction, which is likely to contain the coumarins, is concentrated under reduced pressure.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the target compound (identified by comparison with a standard or by LC-MS) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient) to yield pure this compound.

experimental_workflow plant_material Dried & Powdered Toddalia asiatica extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_gel_cc Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc fractions Fractions silica_gel_cc->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Toddalolactone 3'-O-methyl ether prep_hplc->pure_compound nmr_analysis NMR Analysis (1D and 2D) pure_compound->nmr_analysis

References

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of Toddalolactone 3'-O-methyl ether, a derivative of the naturally occurring coumarin (B35378), toddalolactone. The provided experimental protocol and data serve as a guide for the identification and characterization of this and similar compounds.

Introduction

Toddalolactone is a coumarin isolated from Toddalia asiatica (L.) Lam., a plant used in traditional medicine. Coumarins are a class of secondary metabolites known for their diverse pharmacological activities. The structural elucidation of coumarin derivatives is crucial for drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the structure of novel compounds through the analysis of their fragmentation patterns. This application note outlines a proposed fragmentation pathway for this compound based on established principles of coumarin mass spectrometry and data from its parent compound, toddalolactone.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of coumarins in mass spectrometry is influenced by the core lactone ring and the nature of its substituents. Common fragmentation pathways for coumarins involve the neutral loss of carbon monoxide (CO) and carbon dioxide (CO2) from the lactone ring[1][2][3][4][5]. For this compound, the fragmentation is expected to be initiated by ionization, followed by a series of characteristic losses.

Based on the known fragmentation of toddalolactone, where the protonated molecule [M+H]+ at m/z 309.2 yields a major fragment at m/z 205.2, a similar pathway can be proposed for its 3'-O-methyl ether derivative. The addition of a methyl group to the 3'-hydroxyl group increases the molecular weight by 14 Da.

Key Fragmentation Steps:

  • Initial Ionization: The molecule is expected to be readily ionized under Electrospray Ionization (ESI) in positive mode to form the protonated molecule [M+H]+.

  • Loss of the Side Chain: A primary fragmentation event is the cleavage of the bond connecting the prenyl-like side chain to the coumarin core. This is a common fragmentation pathway for compounds with ether linkages[6][7][8].

  • Loss of CO: Subsequent fragmentation of the coumarin core is anticipated to involve the characteristic loss of a CO molecule (28 Da)[1][2][3][4][5].

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway cluster_M This compound cluster_F1 Fragment 1 cluster_F2 Fragment 2 mol [M+H]+ frag1 [M+H - C5H10O]+ mol->frag1 - Side Chain frag2 [M+H - C5H10O - CO]+ frag1->frag2 - CO

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected m/z values and relative abundances of the key ions in the MS/MS spectrum of this compound. The molecular weight of this compound is 322.37 g/mol .

IonProposed Structurem/z (Da)Relative Abundance (%)
[M+H]+Protonated Molecule323.2100
Fragment 1Coumarin Core237.185
Fragment 2Benzofuranium Ion209.140

Experimental Protocol

This protocol describes a general method for obtaining the mass spectrum of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

4.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

4.2. Instrumentation

  • UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.3. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

4.4. UHPLC Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan

  • Collision Energy: For product ion scans, use a collision energy ramp (e.g., 15-30 eV) to observe the fragmentation pattern.

Logical Workflow for Compound Analysis

The following diagram illustrates the logical workflow for the analysis and structural elucidation of this compound.

Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Prep Prepare Standard Solution LC UHPLC Separation Prep->LC MS1 Full Scan MS (Parent Ion) LC->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2 Process Data Analysis & Interpretation MS2->Process Structure Structure Elucidation Process->Structure

Caption: Workflow for the mass spectrometric analysis of this compound.

Conclusion

The proposed fragmentation pattern and experimental protocol provide a robust framework for the identification and characterization of this compound using mass spectrometry. The characteristic fragmentation involving the loss of the side chain and subsequent loss of carbon monoxide from the coumarin core are key identifiers for this class of compounds. This information is valuable for researchers in natural product chemistry, metabolomics, and drug discovery.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The discovery of novel anti-inflammatory agents is a key focus of drug development. Natural products are a rich source of such compounds. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of "Toddalolactone 3'-O-methyl ether," a compound of interest for its potential therapeutic effects. The described assays focus on the modulation of key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation.

Principle of the Assay

The protocol utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as an in vitro model of inflammation.[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][5] The anti-inflammatory potential of this compound is assessed by its ability to inhibit the production of these mediators. Furthermore, the protocol outlines methods to investigate the compound's effect on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in regulating the inflammatory response.[6][7][8][9]

Data Presentation

The quantitative results from the assays can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (% of LPS Control)PGE2 Production (pg/mL)
Control (untreated)-Value ± SDValue ± SD
LPS (1 µg/mL)-100 ± SDValue ± SD
This compound + LPS1Value ± SDValue ± SD
10Value ± SDValue ± SD
50Value ± SDValue ± SD
Positive Control (e.g., Dexamethasone) + LPS1Value ± SDValue ± SD

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-Value ± SDValue ± SDValue ± SD
LPS (1 µg/mL)-Value ± SDValue ± SDValue ± SD
This compound + LPS1Value ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SD
50Value ± SDValue ± SDValue ± SD
Positive Control (e.g., Dexamethasone) + LPS1Value ± SDValue ± SDValue ± SD

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[2][3] Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • After the 24-hour treatment period, collect 50-100 µL of the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[10]

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.[10]

  • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)
  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12][13][14][15][16][17][18]

  • Follow the manufacturer's instructions provided with the ELISA kits for the detailed procedure, which typically involves incubation with capture and detection antibodies, addition of a substrate, and measurement of the colorimetric change.[11][12][13][14][19][20]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Protein Extraction: After a shorter incubation period with LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow A Seed RAW 264.7 Cells (1-2 x 10^5 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Pre-treat with Toddalolactone 3'-O-methyl ether (1 hr) B->C D Stimulate with LPS (1 µg/mL) (24 hrs) C->D E Collect Supernatant D->E F Cell Viability Assay (MTT) D->F I Cell Lysis for Western Blot D->I G NO Measurement (Griess Assay) E->G H PGE2 & Cytokine Measurement (ELISA) E->H J Western Blot Analysis (NF-κB & MAPK pathways) I->J

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, ERK, JNK) MyD88->MAPK Activates IKK IKK MyD88->IKK Activates DNA DNA IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB (p65/p50) Transcription Gene Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2)

Caption: Simplified NF-κB and MAPK inflammatory signaling pathway.

References

Application Notes and Protocols for Cytotoxicity Assessment of Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone (B1682391) 3'-O-methyl ether, a coumarin (B35378) derivative, is a natural product of interest for its potential pharmacological activities. Preliminary studies on related compounds from Toddalia asiatica suggest potential cytotoxic effects, making it a candidate for further investigation in drug discovery, particularly in oncology. These application notes provide detailed protocols for assessing the cytotoxicity of Toddalolactone 3'-O-methyl ether using two common colorimetric assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies cell membrane integrity.

Data Presentation: Cytotoxicity of Compounds from Toddalia asiatica

The following table summarizes the cytotoxic activity of various compounds isolated from Toddalia asiatica against different cancer cell lines. This data, while not specific to this compound, provides a reference for the potential cytotoxic potency of related coumarins and alkaloids from the same plant source.

Compound/ExtractCell LineAssayIC50/CTC50 (µg/mL)Reference
Compound 1 NCI-H187Not Specified6-9[2]
Compound 3 NCI-H187Not Specified6-9[2]
Compound 4 MCF-7Not Specified3.17[2]
Compound 8 NCI-H187Not Specified6-9[2]
Compound 9 NCI-H187Not Specified6-9[2]
Compound 9 MCF-7Not Specified9.79[2]
Compound 9 KBNot Specified8.63[2]
Benzo[c]phenanthridine alkaloid 4 Various Cancer Cell LinesNot Specified1.3-2.5[3]
Toddalia asiatica Methanol Extract HaCaT, A549, HeLa, HT-29MTT116.67±5.8 to 710±10[4]
Toddalia asiatica Petroleum Ether Extract HaCaT, A549, HeLa, HT-29MTT116.67±5.8 to 710±10[4]
Toddalia asiatica Chloroform Extract HaCaT, A549, HeLa, HT-29MTT116.67±5.8 to 710±10[4]

Experimental Workflow and Signaling Pathways

General Cytotoxicity Assay Workflow

The general workflow for assessing the cytotoxicity of a test compound like this compound is a multi-step process. It begins with cell preparation, followed by treatment with the compound, and concludes with a viability or cytotoxicity assay to measure the effect.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Seed cells in 96-well plate) compound_prep 2. Compound Preparation (Prepare serial dilutions of This compound) treatment 3. Cell Treatment (Add compound dilutions to cells) compound_prep->treatment incubation 4. Incubation (Incubate for a defined period, e.g., 24, 48, 72h) treatment->incubation add_reagent 5. Add Assay Reagent (MTT or LDH reagent) incubation->add_reagent read_plate 6. Read Plate (Measure absorbance) add_reagent->read_plate data_analysis 7. Data Analysis (Calculate % viability/cytotoxicity and IC50) read_plate->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan (B1609692) product.[6][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.

MTT_Principle cluster_cell Viable Cell cluster_reaction MTT Reaction cluster_detection Detection mitochondria Mitochondria reductase Mitochondrial Reductases (NAD(P)H-dependent) mitochondria->reductase contain MTT MTT (Yellow, water-soluble) reductase->MTT reduces Formazan Formazan (Purple, insoluble) MTT->Formazan converted to solubilization Solubilization (e.g., with DMSO) Formazan->solubilization measurement Absorbance Measurement (~570 nm) solubilization->measurement LDH_Principle cluster_cell Cell State cluster_reaction LDH Reaction in Supernatant cluster_detection Detection live_cell Live Cell (Intact Membrane) LDH retained dead_cell Dead/Damaged Cell (Compromised Membrane) LDH released LDH Released LDH dead_cell->LDH releases Pyruvate Pyruvate LDH->Pyruvate converts NAD NAD+ Lactate Lactate NADH NADH NAD->NADH reduced to Formazan Formazan (Red) NADH->Formazan reduces INT Tetrazolium Salt (INT) (Yellow) measurement Absorbance Measurement (~490 nm) Formazan->measurement

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Coumarins from Toddalia asiatica, with Reference to Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of secondary metabolites isolated from the medicinal plant Toddalia asiatica, have garnered considerable interest for their diverse pharmacological activities. Notably, these compounds have been investigated for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A key target in Alzheimer's therapy is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can help in managing the symptoms of the disease.

While specific enzyme inhibition kinetic data for Toddalolactone 3'-O-methyl ether is not extensively available in the current body of scientific literature, studies on structurally similar coumarins from Toddalia asiatica provide valuable insights into the potential inhibitory activities of this compound. This document outlines the established protocols for determining acetylcholinesterase inhibition and presents the inhibitory data for other coumarins isolated from the same plant, offering a foundational methodology for researchers investigating this compound.

Data Presentation: Acetylcholinesterase (AChE) Inhibitory Activity of Coumarins from Toddalia asiatica

The following table summarizes the 50% inhibitory concentrations (IC50) of various coumarins isolated from Toddalia asiatica against acetylcholinesterase. This data provides a comparative framework for evaluating the potential potency of this compound. A lower IC50 value indicates a higher inhibitory potency. All tested coumarins exhibited moderate inhibitory activity.[1][2][3][4][5]

Compound NameIC50 (µM) against AChE
Phellopterin17 - 53
Isopimpinellin17 - 53
8-Geranyloxypsoralen17 - 53
Toddaculin17 - 53
Toddalolactone17 - 53
Toddacoumaquinone17 - 53
Fraxinol17 - 53
5-Methoxy-8-geranyloxypsoralen17 - 53
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one17 - 53
Tacrine (B349632) (Positive Control)Not specified in the same range

Note: The source literature provides a range for the IC50 values of the tested coumarins. For precise values of each compound, consulting the original publication is recommended.

Experimental Protocols

The following is a detailed protocol for the in vitro determination of acetylcholinesterase inhibitory activity, adapted from the widely used spectrophotometric method developed by Ellman.[4] This protocol can be applied to assess the inhibitory potential of this compound.

Principle of the Assay

The assay is based on the measurement of the rate of formation of thiocholine (B1204863), a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The inhibitory activity of a test compound is determined by measuring the reduction in this rate.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (or other test compounds)

  • Tacrine (as a positive control)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.

  • AChE Solution (0.2 Units/mL): Dissolve AChE in phosphate buffer to a final concentration of 0.2 Units/mL.

  • ATCI Solution (1 mM): Dissolve acetylthiocholine iodide in phosphate buffer to a final concentration of 1 mM.

  • DTNB Solution (1 mM): Dissolve DTNB in phosphate buffer to a final concentration of 1 mM.

  • Test Compound Stock Solutions: Dissolve this compound and tacrine in DMSO to prepare stock solutions (e.g., 10 mM).

  • Test Compound Working Solutions: Prepare a series of dilutions of the test compound from the stock solution in phosphate buffer to achieve a range of final concentrations for the assay (e.g., 0-100 µM). The final DMSO concentration in the assay mixture should not exceed 0.1% to avoid solvent-induced enzyme inhibition.

Assay Procedure
  • In a 96-well microplate, add the following reagents in the specified order:

    • 25 µL of 0.1 M phosphate buffer (pH 7.4)

    • 25 µL of the test inhibitor solution at various concentrations. For the control, add 25 µL of phosphate buffer.

    • 125 µL of 1 mM DTNB solution.

    • 50 µL of 0.2 Units/mL AChE solution.

  • Mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of 1 mM ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to monitor the absorbance every minute for a total of 10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Plot a dose-response curve of the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve using linear regression analysis.[2]

Mandatory Visualizations

Diagram of the Acetylcholinesterase Inhibition Assay Workflow

AChE_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis P_Buffer Phosphate Buffer (0.1 M, pH 7.4) AChE_Sol AChE Solution (0.2 U/mL) ATCI_Sol ATCI Solution (1 mM) DTNB_Sol DTNB Solution (1 mM) Test_Cmpd Test Compound (e.g., Toddalolactone 3'-O-methyl ether) Add_Reagents 1. Add Buffer, Test Compound, DTNB, and AChE Test_Cmpd->Add_Reagents Pre_Incubate 2. Pre-incubate (15 min) Add_Reagents->Pre_Incubate Add_Substrate 3. Initiate Reaction (Add ATCI) Pre_Incubate->Add_Substrate Measure_Abs 4. Measure Absorbance (412 nm) Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Activates Inhibitor AChE Inhibitor (e.g., Toddalolactone 3'-O-methyl ether) Inhibitor->AChE Inhibits

References

Application Notes and Protocols for Toddalolactone 3'-O-methyl ether Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific cell culture treatment protocols for Toddalolactone (B1682391) 3'-O-methyl ether have been identified in the available scientific literature. The following application notes and protocols are based on studies conducted on Toddalolactone and a dichloromethane (B109758) fraction of Toddalia asiatica , the plant from which toddalolactone is extracted. These protocols should be considered as a starting point and guide for researchers. Optimization will be necessary for specific cell lines and experimental questions when investigating Toddalolactone 3'-O-methyl ether.

Introduction

Toddalolactone is a coumarin (B35378) isolated from the plant Toddalia asiatica. Studies have indicated its potential as an anticancer agent.[1][2] Research on a dichloromethane fraction of Toddalia asiatica, which contains compounds like toddalolactone, has demonstrated its ability to induce cell cycle arrest and apoptosis in human colon cancer cells.[3][4] This document provides a generalized framework for the cell culture application of this compound, based on the findings for the related dichloromethane fraction.

Potential Biological Activities

Based on studies of a dichloromethane fraction of Toddalia asiatica, this compound may exhibit the following biological activities:

  • Induction of Apoptosis: The dichloromethane fraction of T. asiatica has been shown to induce apoptosis in HT-29 human colon cancer cells. This process involves the activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[3][4]

  • Cell Cycle Arrest: Treatment with the dichloromethane fraction of T. asiatica has been observed to cause cell cycle arrest at the G2/M phase in HT-29 cells.[3][4]

  • Induction of Reactive Oxygen Species (ROS): The observed G2/M phase cell cycle arrest is associated with an increase in intracellular reactive oxygen species.[3][4]

Experimental Protocols

The following are generalized protocols for investigating the effects of a novel compound like this compound on cancer cell lines, using the findings for the dichloromethane fraction of T. asiatica as a reference.

Cell Culture and Treatment
  • Cell Line: HT-29 (human colorectal adenocarcinoma) is a suitable initial cell line based on existing data.[3][4] Other relevant cancer cell lines can also be used.

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis). Allow cells to adhere overnight before treating with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

  • Procedure:

    • Seed cells in a 96-well plate.

    • After overnight incubation, treat cells with a range of concentrations of this compound.

    • After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound.

    • After treatment, harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compound.[3]

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[3]

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3]

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Effect of T. asiatica Dichloromethane Fraction on HT-29 Cell Viability (Illustrative)

Concentration (µg/mL)Cell Viability (%) after 24h (Mean ± SD)
0 (Control)100 ± 5.2
1085.3 ± 4.1
2062.1 ± 3.5
4041.5 ± 2.8
8025.7 ± 1.9

Note: This is illustrative data based on the reported activity of the dichloromethane fraction. Actual values for this compound will need to be experimentally determined.

Table 2: Effect of T. asiatica Dichloromethane Fraction on Cell Cycle Distribution in HT-29 Cells (Illustrative) [3]

Concentration (µg/mL)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.2
1050.1 ± 1.928.3 ± 1.521.6 ± 1.4
2042.6 ± 2.525.1 ± 1.732.3 ± 2.0
4035.8 ± 2.820.7 ± 1.943.5 ± 2.6

Note: This is illustrative data based on the reported activity of the dichloromethane fraction. Actual values for this compound will need to be experimentally determined.

Visualizations

Proposed Signaling Pathway for T. asiatica Dichloromethane Fraction-Induced Apoptosis

G TA_DF T. asiatica Dichloromethane Fraction ROS ↑ Reactive Oxygen Species (ROS) TA_DF->ROS Extrinsic Extrinsic Pathway TA_DF->Extrinsic Intrinsic Intrinsic Pathway TA_DF->Intrinsic G2M_Arrest G2/M Phase Cell Cycle Arrest ROS->G2M_Arrest Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Start: Novel Compound (this compound) Cell_Culture Cell Culture (e.g., HT-29) Start->Cell_Culture Treatment Compound Treatment (Dose- and Time-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Application Notes and Protocols for Toddalolactone Derivatives in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Toddalolactone is a naturally occurring coumarin (B35378) isolated from plants of the Toddalia genus, notably Toddalia asiatica[]. This compound and its derivatives, including Toddalolactone 3'-O-methyl ether, have garnered interest in the scientific community for their diverse pharmacological activities[2][3]. These molecules have demonstrated potential in several therapeutic areas, including anti-inflammatory, anticancer, and antithrombotic applications[][3][4]. This document provides an overview of the targeted activities of Toddalolactone and outlines detailed protocols for its investigation in a research setting. While most available data pertains to Toddalolactone, the methodologies described are broadly applicable to its derivatives like the 3'-O-methyl ether.

Targeted Biological Activities

Toddalolactone has been shown to modulate key signaling pathways implicated in various diseases. Its primary mechanisms of action include:

  • Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory properties by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[]. It has been observed to reduce the nuclear translocation and phosphorylation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines in cellular and animal models of sepsis[].

  • Anticancer Potential: Studies have indicated that Toddalolactone possesses antitumor activities. It has shown inhibitory effects on breast cancer cell lines, such as MCF-7, highlighting its potential as a lead compound for oncology drug discovery[5].

  • Neuroprotective Properties: Coumarins from Toddalia asiatica, including Toddalolactone, have been evaluated for their relevance to Alzheimer's disease. These investigations focus on their ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation[6].

  • Immunosuppressive Activity: Methanolic extracts of Toddalia asiatica, containing Toddalolactone derivatives, have been found to inhibit the proliferation of human primary T cells, indicating a potential for developing immunosuppressant agents[7].

Quantitative Data Summary

The following tables summarize the key quantitative data for Toddalolactone's biological activities based on published literature.

Table 1: In Vitro Inhibitory Activity of Toddalolactone

Target/Assay Cell Line/System IC50 Value Reference
Plasminogen Activator Inhibitor-1 (PAI-1) Recombinant Human PAI-1 37.31 ± 3.23 µM [4]
T cell proliferation Human Primary T cells (Extract) 25.8 µg/mL [7]

| Phosphodiesterase-4 (PDE4) (related compound) | In vitro assay | 5.14 µM |[2] |

Table 2: In Vivo Efficacy of Toddalolactone

Animal Model Effect Dosage Reference
FeCl3-induced thrombosis (mice) Significantly reduced thrombus weight Not specified [4]
CCl4-induced liver fibrosis (mice) Decreased plasma hydroxyproline (B1673980) and liver fibrosis Not specified [4]

| LPS-induced sepsis (mice) | Improved survival, reduced organ damage | Not specified |[] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the biological activity of Toddalolactone and its derivatives.

Materials:

  • Urokinase-type plasminogen activator (uPA)

  • Spectrozyme® uPA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Add 20 µL of the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader every minute for 30 minutes.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of Toddalolactone derivatives on the nuclear translocation of NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound

  • Formaldehyde (B43269) (4%) in PBS

  • Triton X-100 (0.25%) in PBS

  • Bovine Serum Albumin (BSA, 1%) in PBS

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control group.

  • Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of the p65 subunit in multiple cells per condition to determine the extent of translocation.

Visualizations

PAI1_Inhibition cluster_Fibrinolysis Fibrinolytic System cluster_Inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin (B1330869) Fibrin Fibrin_Degradation Fibrin Degradation Products PAI1 PAI-1 uPA uPA/tPA Complex Inactive PAI-1/uPA Complex Toddalolactone Toddalolactone Derivative Toddalolactone->PAI1 Inhibits

Caption: A generalized workflow for the discovery and development of targeted drugs from Toddalolactone derivatives.

References

Application Notes and Protocols: Investigating Toddalolactone 3'-O-methyl ether as a Potential Phosphodiesterase-4 (PDE4) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase-4 (PDE4) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a crucial second messenger involved in regulating a wide array of cellular processes, most notably inflammation. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which subsequently suppresses the activity of pro-inflammatory cells and mediators. This mechanism has established PDE4 as a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

Toddalia asiatica (L.) Lam., a plant used in traditional medicine, is known for its anti-inflammatory and analgesic properties.[1][2] Its chemical constituents, primarily coumarins and alkaloids, have been the subject of research for their pharmacological effects.[1][3] While direct evidence linking Toddalolactone 3'-O-methyl ether, a natural product isolated from this plant, to PDE4 inhibition is not yet established in scientific literature, the known anti-inflammatory activities of other coumarins from Toddalia asiatica provide a strong rationale for its investigation as a potential PDE4 inhibitor.[4]

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a novel PDE4 inhibitor. The protocols outlined below describe standard, robust methodologies for in vitro enzymatic assays and subsequent cell-based functional assays to determine its potency, selectivity, and anti-inflammatory efficacy.

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and organized. The following tables provide a template for presenting the key findings, allowing for clear interpretation and comparison.

Table 1: In Vitro PDE Isoform Inhibitory Activity of this compound

CompoundPDE4A IC₅₀ (µM)PDE4B IC₅₀ (µM)PDE4C IC₅₀ (µM)PDE4D IC₅₀ (µM)Other PDE Isoform IC₅₀ (µM)
This compoundDataDataDataDataData
Rolipram (Positive Control)DataDataDataDataData

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cellular Activity of this compound

CompoundcAMP Accumulation EC₅₀ (µM) in [Cell Line]TNF-α Inhibition IC₅₀ (µM) in [Cell Line]
This compoundDataData
Roflumilast (Positive Control)DataData

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ in a cellular context refers to the concentration that inhibits a cellular response by 50%.

Signaling Pathways and Experimental Workflows

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Mediators (e.g., TNF-α) cAMP->Inflammatory_Response Suppresses AMP AMP PDE4->AMP Hydrolyzes Anti_Inflammatory_Response Anti-inflammatory Response PKA->Anti_Inflammatory_Response Promotes Toddalolactone Toddalolactone 3'-O-methyl ether Toddalolactone->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of a test compound.

Experimental_Workflow Start Start: Compound Isolation (this compound) Enzyme_Assay In Vitro PDE4 Enzyme Inhibition Assay Start->Enzyme_Assay Determine_IC50 Determine IC₅₀ & Selectivity Enzyme_Assay->Determine_IC50 Cellular_Assay_cAMP Cell-Based Assay: Intracellular cAMP Measurement Determine_IC50->Cellular_Assay_cAMP If active Determine_EC50 Determine EC₅₀ Cellular_Assay_cAMP->Determine_EC50 Cellular_Assay_TNFa Cell-Based Assay: LPS-Induced TNF-α Release Determine_EC50->Cellular_Assay_TNFa Determine_IC50_Cell Determine IC₅₀ Cellular_Assay_TNFa->Determine_IC50_Cell End End: Data Analysis & Conclusion Determine_IC50_Cell->End

Caption: Experimental workflow for evaluating a novel PDE4 inhibitor.

Experimental Protocols

The following are generalized protocols adapted from established methodologies for characterizing PDE4 inhibitors.[5][6][7][8] Optimization for specific laboratory conditions, cell lines, and reagent sources is recommended.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol determines the direct inhibitory effect of this compound on PDE4 enzymatic activity. A fluorescence polarization (FP) based assay is a common, robust method.[7]

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to FAM-AMP by the PDE4 enzyme. The small, rapidly rotating FAM-cAMP has a low FP value. Upon hydrolysis, the resulting FAM-AMP is captured by a binding agent, forming a larger, slower-rotating complex with a high FP value. Enzyme inhibition results in less FAM-AMP production and thus a lower FP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4A, B, C, D for selectivity profiling)

  • FAM-cAMP substrate

  • Binding Agent (specific for 5'-monophosphate)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • This compound (dissolved in 100% DMSO)

  • Positive Control: Rolipram or Roflumilast

  • 384-well black, low-volume microplates

  • Fluorescence plate reader capable of measuring FP

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps. Prepare a similar dilution series for the positive control.

  • Assay Plate Setup:

    • Add 50 nL of the diluted test compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the wells of the 384-well plate.

    • Add 5 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For these, add 5 µL of assay buffer.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).

Protocol 2: Cell-Based Intracellular cAMP Measurement Assay

This protocol quantifies the functional consequence of PDE4 inhibition—the accumulation of intracellular cAMP.[5][6]

Materials:

  • Cell line of interest (e.g., human monocytic U937 or THP-1 cells)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well for suspension cells) and culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the cells once with serum-free medium and then add the diluted compound or vehicle (DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add forskolin to the wells to stimulate cAMP production. The optimal concentration should be determined empirically (typically 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample.

    • Plot the cAMP concentration against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Protocol 3: Cell-Based LPS-Induced TNF-α Release Assay

This protocol assesses the anti-inflammatory effect of the compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.[5][9]

Materials:

  • Immune cells (e.g., primary human PBMCs or RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Human or Murine TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells (e.g., 2 x 10⁵ PBMCs/well) into a 96-well plate. Allow adherent cells like RAW 264.7 to attach overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted compound or vehicle control to the cells.

    • Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation:

    • Add LPS to each well to achieve a final concentration that induces robust TNF-α production (e.g., 100 ng/mL). Do not add LPS to unstimulated control wells.

    • Incubate the plate for 18-24 hours.[8]

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

While direct experimental data on this compound as a PDE4 inhibitor is currently unavailable, its origin from the anti-inflammatory plant Toddalia asiatica makes it a compelling candidate for investigation. The protocols detailed in these application notes provide a rigorous and systematic approach to characterize its potential inhibitory activity against PDE4 and to quantify its functional anti-inflammatory effects in a cellular context. Successful execution of these experiments will elucidate the therapeutic potential of this natural product and contribute valuable knowledge to the field of PDE4-targeted drug discovery.

References

Troubleshooting & Optimization

"Toddalolactone 3'-O-methyl ether" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for handling "Toddalolactone 3'-O-methyl ether," focusing on common solubility challenges in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when dissolving and handling this compound.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

A1: this compound is a natural product with a chemical structure that suggests it is hydrophobic ("water-fearing"). This inherent hydrophobicity leads to poor solubility in aqueous solutions. When the amount of the compound exceeds its solubility limit in the buffer, it will fail to dissolve or will precipitate out of solution, which can appear as cloudiness, visible particles, or a film.

Q2: How should I prepare a stock solution of this compound?

A2: For a hydrophobic compound like this compound, the standard approach is to first create a high-concentration stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.

  • Procedure: Accurately weigh the compound and dissolve it in a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-100 mM).[2]

  • Assistance: Use a vortex mixer or sonication to ensure it is completely dissolved.[3]

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3][4]

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: This common issue is known as "solvent-shifting" precipitation or "crashing out."[2][5] It occurs because when the concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly water-based, and the compound is no longer soluble.[2][5]

Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound in your experiment.[5]

  • Prepare a More Concentrated Stock: By making a more concentrated stock in DMSO, you can add a smaller volume to your aqueous buffer. This keeps the final percentage of DMSO low, which may be sufficient to keep the compound in solution.[3][5]

  • Use Serial or Stepwise Dilution: Instead of adding the stock directly to the final volume, perform a serial dilution. For cell-based assays, you can add the stock solution to pre-warmed (37°C) media while gently vortexing to ensure rapid and uniform mixing.[2]

  • Check Your Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Always run a vehicle control (media + same final concentration of DMSO) in your experiments.

Q4: Are there alternatives to DMSO for improving solubility?

A4: Yes, if DMSO is not suitable for your experimental system or if solubility issues persist, you can explore other methods:

  • Co-solvents: Besides DMSO, other solvents like ethanol (B145695) can be used. Sometimes a combination of co-solvents (e.g., with polyethylene (B3416737) glycol (PEG) or glycerol) can be effective.[1][6]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility. However, the structure of this compound does not suggest it is readily ionizable.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[7][8][9] This can be a highly effective method for increasing aqueous solubility.[7][10]

Data Presentation: Solubility Enhancement Strategies

Table 1: Common Solvents for Initial Dissolution of Hydrophobic Compounds

SolventPolarityCommon UseKey Considerations
Water / Aqueous Buffers HighFinal experimental mediumVery low solubility for hydrophobic compounds.
Ethanol (EtOH) MediumStock solutions, co-solventCan be toxic to cells at higher concentrations.
Dimethyl Sulfoxide (DMSO) High (aprotic)Primary choice for stock solutionsPowerful solvent; keep final conc. <0.5% in cell assays.[5]
Polyethylene Glycol (PEG 400) MediumCo-solvent for in vivo studiesCan increase viscosity.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-Solvent (e.g., DMSO) Increases the polarity of the bulk solvent.Simple, effective for stock solutions.Potential for precipitation upon dilution; solvent toxicity.
pH Adjustment Ionizes the compound, increasing interaction with water.Very effective for ionizable drugs.Not effective for neutral compounds; requires buffer compatibility.
Cyclodextrin (B1172386) Complexation Encapsulates the hydrophobic molecule in a soluble shell.[10]Significant increase in aqueous solubility; reduces toxicity.[7]Requires screening for the best cyclodextrin type; can alter bioavailability.
Micronization Increases surface area-to-volume ratio by reducing particle size.[11]Enhances dissolution rate.Does not increase equilibrium solubility.[11]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound (solid powder)

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM). Use a molarity calculator if needed.

  • Weighing: Carefully weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[12]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3][4]

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

Objective: To determine the approximate maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

  • Concentrated DMSO stock of this compound

  • Experimental aqueous buffer (e.g., PBS, DMEM)

  • 96-well plate or microcentrifuge tubes

  • Plate shaker/incubator

  • Spectrophotometer or plate reader

Methodology:

  • Preparation: In a 96-well plate, add your aqueous buffer to a series of wells (e.g., 200 µL per well).

  • Serial Dilution: Prepare a serial dilution of your compound. Add a small, fixed volume of your DMSO stock to the first well and mix thoroughly. Then, transfer a portion of this solution to the next well to create a dilution series. Keep the final DMSO concentration constant and low across all wells.

  • Equilibration: Seal the plate and place it on an orbital shaker in an incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[13]

  • Observation: After incubation, visually inspect the wells for any signs of precipitation or cloudiness.

  • Quantification (Optional): To get a more precise measurement, centrifuge the plate or tubes to pellet any undissolved compound.[13] Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where the compound absorbs, or use an analytical method like HPLC to determine the concentration.

  • Determination: The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration under those specific conditions.[2]

Visualizations

G start Start: Compound (solid) insoluble in aqueous buffer prep_stock Prepare high-concentration stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check Precipitation Observed? dilute->check success Success: Compound is soluble check->success No troubleshoot Troubleshooting Steps check->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc inc_stock 2. Increase stock concentration (use less volume) troubleshoot->inc_stock serial_dil 3. Use stepwise /serial dilution troubleshoot->serial_dil alt_method 4. Try alternative method (e.g., Cyclodextrin) troubleshoot->alt_method lower_conc->dilute inc_stock->dilute serial_dil->dilute alt_method->start

Caption: Troubleshooting workflow for solubility issues.

G weigh 1. Weigh solid compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex / Sonicate until clear dissolve->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute 6. Dilute aliquot into pre-warmed buffer for use store->dilute

References

Improving "Toddalolactone 3'-O-methyl ether" stability in DMSO for bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddalolactone 3'-O-methyl ether. Our aim is to help you ensure the stability of this compound in DMSO for reliable and reproducible bioassay results.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in DMSO-based bioassays.

Issue 1: Inconsistent or lower-than-expected bioactivity.

Possible Cause: Degradation of this compound in your DMSO stock solution. As a prenylated coumarin (B35378), it may be susceptible to hydrolysis and oxidation.[1]

Troubleshooting Steps:

  • Assess Stock Solution Integrity:

    • Visual Inspection: Check for any precipitation or color change in your DMSO stock.

    • Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your stock solution against a freshly prepared sample or a powdered reference standard.

  • Optimize Storage Conditions:

    • Minimize Water Content: Use anhydrous DMSO (≥99.9% purity) to prepare your stock solutions.[2] Water in DMSO can facilitate the hydrolysis of compounds.[3]

    • Control Storage Temperature: Store stock solutions at -20°C or -80°C.[2] For short-term storage, 4°C can be used, but long-term storage at low temperatures is recommended.

    • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[4][5]

    • Inert Gas: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Review Handling Procedures:

    • Thawing: Thaw frozen stock solutions at room temperature and ensure they are completely dissolved before use.[4][5]

    • Container Material: Use amber glass or polypropylene (B1209903) vials to protect the compound from light and prevent adsorption to the container surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving a wide range of compounds for bioassays due to its high solubilizing power.[2] However, given that this compound is a coumarin and may be susceptible to degradation, it is crucial to use high-purity, anhydrous DMSO.[1][2]

Q2: How should I prepare my stock solution of this compound?

A2: To prepare a 10 mM stock solution, accurately weigh the powdered compound and dissolve it in anhydrous DMSO.[2] Ensure complete dissolution by vortexing thoroughly.[2]

Q3: What are the optimal storage conditions for my DMSO stock solution?

A3: For long-term storage, it is recommended to store aliquoted stock solutions at -20°C or -80°C in tightly sealed vials.[2] Avoid repeated freeze-thaw cycles.[4][5]

Q4: How can I check if my this compound has degraded in DMSO?

A4: The most reliable method is to use analytical techniques like HPLC or LC-MS to compare the peak area of your stored sample to a freshly prepared standard.[2] A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Q5: Can I perform an accelerated stability study on my compound?

A5: Yes, an accelerated stability study can provide insights into the long-term stability of your compound. This typically involves incubating the DMSO stock solution at an elevated temperature (e.g., 40°C) and analyzing samples at various time points.[2][5]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO using LC-MS

This protocol allows for the quantitative assessment of compound stability over time.[2]

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)[2]

  • Stable, non-reactive internal standard (IS)

  • HPLC-grade acetonitrile (B52724) (ACN) and water[2]

  • LC-MS grade formic acid[2]

  • Amber glass or polypropylene vials[2]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the internal standard in anhydrous DMSO.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with 50:50 ACN:Water to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[2]

    • Incubation Samples: Aliquot the test compound stock solution into multiple vials for each time point and storage condition to be tested.

  • Incubation:

    • Store the incubation samples at the desired temperatures (e.g., room temperature, 4°C, -20°C, and 40°C for accelerated study).

  • Sample Analysis at Each Time Point:

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an incubation sample.

    • Prepare the sample for analysis as described in step 2.1 by adding the internal standard and diluting.[2]

    • Analyze the samples using a validated LC-MS method capable of separating the test compound from potential degradants and the internal standard.[2]

Data Analysis:

  • Determine the peak areas of this compound and the internal standard from the chromatogram for each time point.

  • Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[2]

  • Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[2]

  • Plot the % Remaining against time to visualize the degradation profile.

Data Presentation

Table 1: Example Data from an Accelerated Stability Study of this compound (10 mM in DMSO at 40°C)

Time Point (hours)Peak Area Ratio (Compound/IS)% Remaining
01.25100.0%
241.1894.4%
481.1088.0%
721.0281.6%

Table 2: Recommended Storage Conditions and Expected Stability

Storage ConditionDMSO GradeContainerExpected Stability
-80°CAnhydrous (≥99.9%)Amber Glass/Polypropylene> 1 year
-20°CAnhydrous (≥99.9%)Amber Glass/PolypropyleneSeveral months
4°CAnhydrous (≥99.9%)Amber Glass/PolypropyleneShort-term (days to weeks)
Room TemperatureAnhydrous (≥99.9%)Amber Glass/PolypropyleneNot recommended

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock Solutions (Compound and Internal Standard) in Anhydrous DMSO prep_samples Prepare T0 and Incubation Samples prep_stock->prep_samples incubation Incubate Samples at Different Temperatures prep_samples->incubation analysis LC-MS Analysis at Designated Time Points incubation->analysis data_processing Calculate Peak Area Ratios and % Remaining analysis->data_processing report Generate Stability Report data_processing->report

Caption: Workflow for assessing compound stability in DMSO.

troubleshooting_flowchart Troubleshooting Inconsistent Bioassay Results decision decision issue issue start Inconsistent or Low Bioactivity Observed check_stock Assess Stock Solution Integrity (Visual, LC-MS) start->check_stock degraded Degradation Detected? check_stock->degraded optimize Optimize Storage and Handling: - Use Anhydrous DMSO - Aliquot and Store at -80°C - Minimize Freeze-Thaw Cycles degraded->optimize Yes no_degradation No Degradation Detected degraded->no_degradation No retest Prepare Fresh Stock and Re-run Bioassay optimize->retest other_factors Investigate Other Experimental Factors (e.g., Assay Protocol, Cell Viability) no_degradation->other_factors

Caption: Troubleshooting flowchart for inconsistent bioassay results.

References

Technical Support Center: Identification of Toddalolactone 3'-O-methyl ether Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of Toddalolactone 3'-O-methyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to identify the degradation products of this compound?

A1: Identifying degradation products is a critical step in drug development and regulatory submissions. This process helps to:

  • Establish the stability profile of the drug substance.[1][2]

  • Determine appropriate storage conditions and shelf-life.[1]

  • Identify potentially toxic impurities that could compromise patient safety.[1][3]

  • Elucidate degradation pathways, which can inform formulation and packaging decisions.[4][5][6]

Q2: What are the common chemical degradation pathways for coumarin-based compounds like this compound?

A2: Coumarins are susceptible to several degradation pathways, including:

  • Hydrolysis: The lactone ring in the coumarin (B35378) core is prone to hydrolysis, a process often accelerated by basic pH conditions.[7] Acidic conditions can also lead to hydrolysis, though the mechanism may differ.[8]

  • Oxidation: The coumarin structure can be oxidized, leading to the formation of various by-products. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2][9][10]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of dimers or other degradation products.[7][11][12][13]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds and initiate degradation.[7][14]

Q3: What are forced degradation (stress testing) studies, and why are they necessary?

A3: Forced degradation studies involve intentionally subjecting a drug substance to harsh conditions, such as high temperatures, humidity, light, and a range of pH values, to accelerate its degradation.[2][15][16] These studies are essential for:

  • Rapidly identifying potential degradation products.[4][15]

  • Establishing the intrinsic stability of the molecule.[2]

  • Developing and validating stability-indicating analytical methods.[5][6][16][17]

Q4: What are the primary analytical techniques used to separate and identify degradation products?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating the parent drug from its degradation products with high resolution.[1][18][19]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is a powerful tool for identifying the structures of degradation products by providing information on their molecular weight and fragmentation patterns.[1][18][19][20]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.[1][19]

Troubleshooting Guides

Problem 1: Rapid loss of the this compound peak during analysis.

Potential CauseSuggested Solution
Photodegradation Minimize exposure of the solution to ambient and excitation light. Use amber vials or wrap containers in aluminum foil. Prepare solutions fresh before use.[7]
Hydrolysis Check the pH of your solution. If it is basic, consider adjusting to a neutral or slightly acidic pH. For non-aqueous experiments, ensure solvents are anhydrous.[7]
Oxidation Degas your solvent to remove dissolved oxygen. Consider adding a suitable antioxidant if compatible with your experimental design.[7]

Problem 2: Appearance of new, unexpected peaks in the chromatogram.

Potential CauseSuggested Solution
Degradation Products This indicates that your compound is degrading. Follow the steps in Problem 1 to mitigate the cause. Use LC-MS to get an initial identification of the new peaks based on their mass-to-charge ratio.[7]
Impurity in Starting Material Verify the purity of your this compound solid before preparing the solution.

Problem 3: Inconsistent results between experimental runs.

Potential CauseSuggested Solution
Variable Light Exposure Standardize the light conditions for all experiments.
Inconsistent Solution Age Always use freshly prepared solutions or solutions of a consistent age for all experiments.[7]
Temperature Fluctuations Ensure all experiments are conducted at a consistent temperature, as thermal degradation can occur.[7]

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress ConditionDurationThis compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl24 hours85.210.53.1
0.1 M NaOH2 hours45.751.21.5
10% H₂O₂24 hours70.315.89.7
Heat (80°C)48 hours92.14.52.3
Photolytic (UV Lamp)12 hours65.920.111.8

Experimental Protocols

Detailed Methodology for Forced Degradation Studies of this compound

This protocol outlines the steps for conducting forced degradation studies to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at room temperature for a shorter duration (e.g., 2 hours), as hydrolysis is often faster under basic conditions.[7]

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 10%).

    • Keep the solution at room temperature and protected from light for a set period (e.g., 24 hours).

    • Withdraw aliquots at different time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48 hours).[14]

    • Also, expose the stock solution to the same temperature.

    • At various time points, dissolve the solid in the solvent or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a UV lamp (e.g., 254 nm) for a defined duration (e.g., 12 hours).

    • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal effects.[7]

    • Withdraw aliquots at different time points and dilute for analysis.

3. Analytical Method:

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the parent drug and any degradation products.[1][20]

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed samples to that in an unstressed control sample.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the MS data.

Visualizations

G cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analytical Workflow cluster_output Outputs Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Analyze Samples Base Alkaline Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidative Degradation Oxidation->HPLC Analyze Samples Thermal Thermal Degradation Thermal->HPLC Analyze Samples Photo Photolytic Degradation Photo->HPLC Analyze Samples LCMS LC-MS Analysis HPLC->LCMS Characterize Peaks Structure Structure Elucidation LCMS->Structure Interpret Spectra Pathways Degradation Pathways Structure->Pathways Profile Stability Profile Pathways->Profile Compound This compound Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photo Expose to Stress

Caption: Experimental workflow for identifying degradation products.

G cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results? CheckTime Consistent Solution Age? Start->CheckTime Yes End Consistent Results Start->End No CheckTemp Consistent Temperature? CheckTime->CheckTemp No ResolveTime Use Fresh/Consistent Age Solutions CheckTime->ResolveTime Yes CheckLight Standardized Light Exposure? CheckTemp->CheckLight No ResolveTemp Maintain Constant Temperature CheckTemp->ResolveTemp Yes ResolveLight Standardize Light Conditions CheckLight->ResolveLight Yes CheckLight->End No ResolveTime->CheckTemp ResolveTemp->CheckLight ResolveLight->End

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of Toddalolactone 3'-O-methyl ether and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Toddalolactone (B1682391) 3'-O-methyl ether from its potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomers of Toddalolactone 3'-O-methyl ether I might encounter?

A1: The primary isomers of concern for this compound are its stereoisomers. Toddalolactone itself is a chiral molecule, with the naturally occurring form being the (+)-(R)-enantiomer.[1][2] Therefore, if you are working with a synthetic version of this compound, you will likely have a racemic mixture, meaning you will need to separate the (R)- and (S)-enantiomers. Depending on the synthetic route or potential degradation, you might also encounter diastereomers if additional chiral centers are introduced.

Q2: What is a good starting point for an HPLC method to separate this compound from its isomers?

A2: For the initial analysis and separation of this compound, a reversed-phase HPLC method is a suitable starting point. Based on methods developed for the parent compound, toddalolactone, a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of acid is recommended.[3] For separating enantiomers, a chiral stationary phase (CSP) will be necessary.

Q3: My peaks are tailing. What are the common causes and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. One primary cause is the interaction of basic analytes with acidic silanol (B1196071) groups on the silica-based column packing. To address this, consider the following:

  • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% formic acid or acetic acid) to suppress the ionization of any basic functional groups on your molecule and the silanol groups on the stationary phase.

  • Column Choice: Use a high-quality, end-capped column to minimize the number of free silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.

Q4: I am seeing poor resolution between my isomers. What steps can I take to improve it?

A4: Improving the resolution between closely eluting isomers often requires a systematic optimization of your HPLC method. Here are some key parameters to adjust:

  • Mobile Phase Composition:

    • Gradient Slope: A shallower gradient can increase the separation between peaks.

    • Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation.

  • Stationary Phase:

    • Different Selectivity: If you are using a standard C18 column for separating diastereomers, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different types of interactions.

    • Chiral Stationary Phase: For enantiomers, a chiral column is essential. Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds.[4]

  • Temperature: Adjusting the column temperature can sometimes improve resolution. Lowering the temperature often increases viscosity and may enhance separation, while increasing it can improve efficiency but may decrease resolution if the selectivity is reduced.

Experimental Protocols

Initial Achiral Analysis of this compound

This method is designed for the initial analysis of a sample to determine its purity and identify the presence of multiple components, but it will not separate enantiomers.

ParameterRecommended Condition
Column Hypersil BDS C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.08% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 45-55% B over 13 min, then to 90% B over 0.3 min, hold at 90% B for 5 min, then return to 45% B over 0.7 min and re-equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 328 nm
Injection Volume 10 µL

This protocol is adapted from a method for toddalolactone and its metabolites and may require optimization for this compound.[3]

Screening for Chiral Separation of this compound Enantiomers

For the separation of enantiomers, a screening approach with different chiral stationary phases and mobile phases is recommended.

ParameterRecommended Conditions for Screening
Chiral Columns (CSPs) 1. Lux 5 µm Cellulose-12. Chiralpak IA (amylose-based)3. Chiralpak IC (cellulose-based)
Mobile Phase (Normal Phase) n-Hexane / Isopropyl Alcohol (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% trifluoroacetic acid or diethylamine (B46881) as an additive.
Mobile Phase (Reversed Phase) Acetonitrile / Water or Methanol / Water with 0.1% Formic Acid.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be varied)
Detection UV at 328 nm

Troubleshooting Guides

Table 1: Troubleshooting Poor Peak Shape
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.Add 0.1% formic or acetic acid to the mobile phase. Use a high-purity, end-capped column.
Column overload.Reduce sample concentration or injection volume.
Extra-column dead volume.Use shorter, narrower ID tubing.
Peak Fronting Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase.
Column overload.Reduce sample concentration or injection volume.
Split Peaks Column contamination or void.Wash the column with a strong solvent or replace the column.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase.
Table 2: Troubleshooting Poor Resolution
IssuePotential CauseRecommended Solution
Co-eluting Peaks Mobile phase composition not optimal.Adjust the gradient slope (make it shallower). Change the organic solvent (e.g., ACN to MeOH).
Unsuitable stationary phase.For diastereomers, try a different achiral phase (e.g., Phenyl-Hexyl). For enantiomers, screen different chiral stationary phases.
Temperature not optimized.Vary the column temperature (e.g., in 5 °C increments).
Broad Peaks Low column efficiency.Use a column with smaller particle size or a longer column.
Extra-column volume.Minimize tubing length and diameter.

Visualizations

HPLC_Optimization_Workflow start Start: Poor Separation of Isomers check_enantiomers Are the isomers enantiomers? start->check_enantiomers achiral_optimization Optimize Achiral Separation check_enantiomers->achiral_optimization No (Diastereomers) chiral_screening Screen Chiral Stationary Phases (CSPs) check_enantiomers->chiral_screening Yes mobile_phase Adjust Mobile Phase (Gradient, Organic Solvent) achiral_optimization->mobile_phase csp_selection Select Best CSP (e.g., Cellulose, Amylose-based) chiral_screening->csp_selection temperature Optimize Column Temperature mobile_phase->temperature column_select Change Stationary Phase (e.g., Phenyl-Hexyl) end End: Successful Separation column_select->end optimize_chiral_mp Optimize Chiral Mobile Phase (Solvent ratio, Additives) csp_selection->optimize_chiral_mp optimize_chiral_mp->end temperature->column_select Still poor resolution temperature->end Improved Resolution Troubleshooting_Decision_Tree start Start: Chromatographic Problem peak_shape Is it a peak shape issue? start->peak_shape resolution Is it a resolution issue? peak_shape->resolution No tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting Yes split Split Peaks? peak_shape->split Yes coelution Co-eluting Peaks? resolution->coelution Yes broad Broad Peaks? resolution->broad Yes solution_tailing Add acid to mobile phase Reduce sample load Check dead volume tailing->solution_tailing solution_fronting Match sample solvent to mobile phase Reduce sample load fronting->solution_fronting solution_split Wash/replace column Match sample solvent split->solution_split solution_coelution Adjust gradient Change solvent/column coelution->solution_coelution solution_broad Increase column efficiency Minimize dead volume broad->solution_broad

References

"Toddalolactone 3'-O-methyl ether" low yield in synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Toddalolactone 3'-O-methyl ether

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of this compound. The following information is based on a plausible synthetic route involving the selective O-methylation of Toddalolactone.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: this compound is typically synthesized via the selective O-methylation of Toddalolactone, which is a natural product that can be isolated from plants of the Toddalia genus, such as Toddalia asiatica.[1][2][3][4] The synthesis involves treating Toddalolactone with a suitable methylating agent in the presence of a base. Common methylating agents for such transformations include methyl iodide or dimethyl sulfate (B86663).[5]

Q2: Which hydroxyl group of Toddalolactone is methylated to form this compound?

A2: Based on the nomenclature, the methylation occurs on the 3'-hydroxyl group of the dihydroxy-methylbutyl side chain of Toddalolactone. This is a tertiary alcohol, and its reactivity compared to the adjacent secondary alcohol at the 2'-position will be a key factor in achieving selective methylation.

Q3: What are the common causes of low yield in this synthesis?

A3: Low yields can stem from several factors, including incomplete reaction, formation of side products (such as methylation at the 2'-hydroxyl group or over-methylation), decomposition of the starting material or product, and issues during workup and purification. Careful control of reaction conditions and reagent stoichiometry is crucial.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and potential solutions.

Problem 1: Low Conversion of Starting Material (Toddalolactone)

Possible Causes:

  • Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the hydroxyl group effectively.

  • Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded.

  • Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Solubility: Toddalolactone may not be fully dissolved in the chosen solvent, limiting its availability to react.

Troubleshooting Steps:

  • Choice and Amount of Base: Consider using a stronger base or increasing the molar equivalents of the current base. Common bases for such reactions include sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Reagent Quality: Use a fresh bottle of the methylating agent or purify it before use. Methyl iodide, for example, can be washed with a solution of sodium thiosulfate (B1220275) to remove iodine, then dried and distilled.[5]

  • Reaction Temperature: Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent System: Choose a solvent in which Toddalolactone has good solubility. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often good choices for methylation reactions.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Possible Causes:

  • Over-methylation: Both the 2'- and 3'-hydroxyl groups may be methylated.

  • Methylation at the 2'-Hydroxyl Group: The secondary alcohol at the 2'-position might be more reactive under certain conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the amount of the methylating agent used. Using just over one equivalent can favor mono-methylation.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity, favoring methylation of the more reactive hydroxyl group.

  • Choice of Base: A bulky base might sterically hinder the methylation of the more accessible hydroxyl group, potentially improving selectivity.

  • Protecting Groups: For maximum selectivity, consider a protecting group strategy. This would involve protecting the 2'-hydroxyl group, methylating the 3'-hydroxyl group, and then deprotecting.

Problem 3: Product Decomposition

Possible Causes:

  • Harsh Reaction Conditions: Strong bases or high temperatures can lead to the decomposition of the coumarin (B35378) core or other sensitive functional groups in the molecule.

  • Workup Procedure: Acidic or basic conditions during the aqueous workup can degrade the product.

Troubleshooting Steps:

  • Milder Conditions: Use a milder base (e.g., K2CO3 instead of NaH) and the lowest effective reaction temperature.

  • Neutral Workup: Quench the reaction carefully with a neutral or slightly acidic solution (e.g., saturated ammonium (B1175870) chloride solution). Avoid strong acids or bases during extraction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the starting material or product is sensitive to air.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Toddalolactone

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of Toddalolactone (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Possible Cause Recommended Solution
Low Conversion Insufficient base strength/amountUse a stronger base (e.g., NaH) or increase equivalents.
Inactive methylating agentUse fresh or purified methyl iodide.
Low reaction temperatureGradually increase temperature while monitoring the reaction.
Poor Selectivity Over-methylationUse 1.0-1.2 equivalents of methylating agent.
Methylation at 2'-OHLower reaction temperature; consider a protecting group strategy.
Product Decomposition Harsh basic conditionsUse a milder base (e.g., K2CO3) and lower temperature.
Workup conditionsQuench with saturated NH4Cl; avoid strong acids/bases.

Visualizations

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_conversion Analyze Crude Reaction Mixture by TLC/LC-MS start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion High Starting Material side_products Problem: Multiple Side Products check_conversion->side_products Multiple Spots no_product Problem: No Product/Decomposition check_conversion->no_product Baseline/Smear optimize_reagents Optimize Reagents: - Check base strength/equivalents - Use fresh methylating agent - Ensure anhydrous solvent low_conversion->optimize_reagents optimize_selectivity Optimize for Selectivity: - Adjust stoichiometry of methylating agent - Lower reaction temperature - Consider protecting groups side_products->optimize_selectivity optimize_workup Optimize for Stability: - Use milder base/temperature - Use neutral workup (e.g., NH4Cl quench) - Run under inert atmosphere no_product->optimize_workup optimize_conditions Optimize Conditions: - Increase temperature - Increase reaction time optimize_reagents->optimize_conditions purification Review Purification: - Check for product loss during extraction - Optimize chromatography conditions optimize_conditions->purification optimize_selectivity->purification optimize_workup->purification final_product Improved Yield purification->final_product Successful

Caption: Troubleshooting workflow for low yield synthesis.

Signaling Pathway of the Proposed O-Methylation Reaction

OMethylationPathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Toddalolactone Toddalolactone (with 3'-OH) Alkoxide Alkoxide Intermediate Toddalolactone->Alkoxide Deprotonation NaH Sodium Hydride (Base) NaH->Alkoxide MeI Methyl Iodide (CH3I) Product This compound MeI->Product Alkoxide->Product SN2 Attack SideProduct Sodium Iodide (NaI) Product->SideProduct forms

Caption: Proposed reaction pathway for O-methylation.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Coumarin Derivatives in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating non-specific binding of coumarin (B35378) derivatives, such as Toddalolactone 3'-O-methyl ether, in enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific enzyme inhibition?

A1: Non-specific enzyme inhibition refers to the inhibition of an enzyme by a compound that does not bind to the enzyme's active site in a specific, stoichiometric manner. These compounds, often termed "promiscuous inhibitors," can interfere with assays through various mechanisms, leading to false-positive results.

Q2: Why are some natural products, like coumarins, prone to non-specific inhibition?

A2: Natural products, including coumarins and flavonoids, can sometimes act as promiscuous inhibitors due to their physicochemical properties.[1] Certain compounds can form aggregates in aqueous solutions at micromolar concentrations.[2] These aggregates can then sequester and partially denature enzymes, leading to a decrease in their activity.[2][3]

Q3: What are the common signs of non-specific inhibition in my enzyme assay?

A3: Common indicators of non-specific inhibition include:

  • Inhibition that is highly sensitive to the enzyme concentration.

  • A steep dose-response curve.

  • Time-dependent inhibition.

  • Irreproducible results between experiments.

  • Inhibition that is significantly reduced by the addition of a non-ionic detergent.[1]

Q4: How can I differentiate between a true inhibitor and a promiscuous inhibitor?

A4: A series of secondary assays and controls can help distinguish between specific and non-specific inhibition. These include testing the inhibitor's dependence on enzyme concentration, its sensitivity to detergents, and using biophysical methods like dynamic light scattering (DLS) to detect aggregate formation.

Troubleshooting Guides

If you suspect non-specific binding of this compound or a similar coumarin derivative in your enzyme assay, follow these troubleshooting steps.

Issue 1: High Level of Inhibition Observed, but Results are Inconsistent

Possible Cause: The compound may be acting as a promiscuous inhibitor, potentially through aggregation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow for Suspected Non-Specific Inhibition start Initial Observation: High but inconsistent inhibition step1 Vary Enzyme Concentration start->step1 result1 Inhibition dependent on enzyme concentration? step1->result1 step2 Detergent Sensitivity Test result2 Inhibition reduced by detergent? step2->result2 step3 Dynamic Light Scattering (DLS) result3 Aggregates detected by DLS? step3->result3 result1->step2 Yes continue_optimization Proceed with Caution: Further assay optimization needed result1->continue_optimization No result2->step3 Yes result2->continue_optimization No conclusion Conclusion: High likelihood of promiscuous ahibition via aggregation result3->conclusion Yes result3->continue_optimization No cluster_0 Mechanism of Promiscuous Inhibition by Aggregation Monomeric Compound Monomeric Compound Compound Aggregates Compound Aggregates Monomeric Compound->Compound Aggregates [High Concentration] Inactive Enzyme Inactive Enzyme Compound Aggregates->Inactive Enzyme Sequesters and denatures enzyme Active Enzyme Active Enzyme

References

Quenching autofluorescence of "Toddalolactone 3'-O-methyl ether" in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imaging of Toddalolactone 3'-O-methyl ether

Welcome to the technical support center for researchers utilizing "this compound" in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on managing potential autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used in my research?

A1: "this compound" is a small molecule compound under investigation for its potential biological activities. In imaging studies, it might be used as a therapeutic agent to observe its effects on cellular structures and pathways, or it may be conjugated to a fluorophore for direct visualization.

Q2: I am observing unexpected fluorescence in my control samples containing "this compound" but no fluorescent labels. What could be the cause?

A2: You are likely observing autofluorescence, a phenomenon where molecules inherently emit light upon excitation. While there is no specific documentation on the fluorescent properties of "this compound," many organic molecules can exhibit this behavior. Other potential sources of autofluorescence in your samples include the cells or tissues themselves (e.g., from collagen, elastin, or lipofuscin), the cell culture medium, or the fixatives used in sample preparation.[1][2][3]

Q3: How can I confirm that the signal I'm seeing is autofluorescence from "this compound"?

A3: To determine the source of the autofluorescence, you should image an unlabeled control sample that does not contain your compound of interest.[2][3] This will allow you to assess the baseline autofluorescence of your biological specimen and experimental setup. If the fluorescence is significantly higher in the presence of "this compound," it is likely that the compound itself is contributing to the autofluorescence.

Q4: What are the general strategies to minimize autofluorescence in my imaging experiments?

A4: There are several approaches to mitigate autofluorescence:

  • Instrumental Adjustments: Optimize your imaging parameters. This can include using narrower excitation and emission filters and selecting fluorophores that emit in the far-red to near-infrared spectrum, where endogenous autofluorescence is typically lower.[2][4]

  • Chemical Quenching: Treat your samples with chemical agents that can reduce autofluorescence.[1][4][5]

  • Photobleaching: Intentionally expose your sample to high-intensity light to "burn out" the autofluorescent molecules before imaging your target.[1][5]

  • Sample Preparation: Modify your sample preparation protocol. For instance, if you are using aldehyde-based fixatives, you can try reducing the fixation time or using a non-aldehyde fixative.[2][4][6] Perfusing tissues with PBS before fixation can also help remove red blood cells, which are a source of autofluorescence.[4][6]

Troubleshooting Guide: Quenching Autofluorescence

If you have identified "this compound" as a source of autofluorescence, the following troubleshooting steps can help you mitigate this issue.

Step 1: Characterize the Autofluorescence

Before attempting to quench the autofluorescence, it's crucial to understand its spectral properties.

Experimental Protocol: Spectral Scanning

  • Prepare Samples: Prepare a set of control samples, including:

    • A blank slide.

    • Your biological sample without any labels or "this compound".

    • Your biological sample treated with "this compound" but without any fluorescent labels.

  • Image Acquisition: Using a confocal microscope with a spectral detector, perform a lambda scan (spectral scan) on the samples. Excite the sample at various wavelengths (e.g., 405 nm, 488 nm, 561 nm) and collect the emission spectrum across a broad range.

  • Analysis: Plot the emission spectra for each sample. This will help you identify the peak excitation and emission wavelengths of the autofluorescence originating from "this compound".

Step 2: Select a Quenching Method

Based on the characterization and the nature of your experiment, you can choose an appropriate quenching strategy. Below is a comparison of common chemical quenching agents.

Quenching AgentTarget Autofluorescence SourceAdvantagesDisadvantages
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-induced autofluorescence.[4][5][7][8]Effective for reducing background from fixation.[7][9]Can have variable effects and may damage certain epitopes.[4]
Sudan Black B Lipofuscin and other lipophilic sources.[1][10][11][12]Highly effective for reducing lipofuscin autofluorescence.[1][10][11]Can introduce its own background fluorescence in the red and far-red channels.[1][13]
Crystal Violet General background autofluorescence.[8][14]Can be effective in combination with other quenchers.[8]May also quench the signal from your intended fluorophore.
Commercial Kits (e.g., TrueBlack®, TrueVIEW®) Lipofuscin (TrueBlack®)[1][13], non-lipofuscin sources (TrueVIEW®).[2][15]Optimized for specific sources of autofluorescence with potentially fewer side effects.[13]Can be more expensive than individual reagents.
Step 3: Implement and Optimize the Quenching Protocol

Once you have selected a quenching agent, you will need to optimize the protocol for your specific application. Below are example protocols that you can adapt.

Experimental Protocol: Sodium Borohydride Quenching

This protocol is intended to reduce autofluorescence caused by aldehyde fixatives.

  • Reagent Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in phosphate-buffered saline (PBS).

  • Sample Treatment: After fixation and permeabilization, incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence or labeling protocol.

Experimental Protocol: Sudan Black B Quenching

This protocol is effective for quenching lipofuscin-like autofluorescence.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours in the dark and filter the solution.

  • Sample Treatment: After your secondary antibody incubation and washes, incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.[12]

  • Washing: Briefly rinse the samples with 70% ethanol, followed by extensive washing with PBS.

  • Mounting: Mount your samples with an aqueous mounting medium.

Experimental Protocol: Combined Quenching with Sodium Borohydride and Crystal Violet

For challenging samples, a combination of quenching agents may be more effective.[8]

  • Sodium Borohydride Treatment: Following fixation, treat the samples with 0.1% sodium borohydride as described above.

  • Crystal Violet Treatment: After the sodium borohydride treatment and washes, incubate the samples in 0.5% aqueous crystal violet solution for 5 minutes.

  • Washing: Wash thoroughly with PBS.

  • Antigen Retrieval and Staining: Proceed with your antigen retrieval (if necessary) and immunolabeling protocol.

Step 4: Validate the Quenching Efficacy

After applying a quenching protocol, it is essential to validate its effectiveness and ensure it does not negatively impact your specific signal.

Quantitative Analysis of Quenching

Treatment GroupMean Fluorescence Intensity (Autofluorescence Channel)Mean Fluorescence Intensity (Signal Channel)Signal-to-Noise Ratio
No Quenching1500 ± 1203500 ± 2502.3
Sodium Borohydride800 ± 903400 ± 2304.3
Sudan Black B500 ± 603200 ± 2106.4
Combined NaBH₄ + Crystal Violet450 ± 503100 ± 2006.9
Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Visual Workflow and Logic Diagrams

Troubleshooting Workflow for Autofluorescence

A Observe Unexpected Fluorescence B Image Unlabeled Control (No Compound) A->B C Image Unlabeled Control (With Compound) A->C D Compare Fluorescence Levels B->D C->D E Autofluorescence from Biological Sample/Setup D->E Compound sample is not brighter F Autofluorescence from Compound D->F Compound sample is brighter G Characterize Spectrum (Lambda Scan) F->G H Select Quenching Strategy G->H I Optimize and Validate Quenching Protocol H->I J Proceed with Imaging Experiment I->J

Caption: A flowchart outlining the steps to identify and address autofluorescence.

Signaling Pathway of Chemical Quenching

cluster_quenching Chemical Quenching Mechanisms A Autofluorescent Molecule (e.g., this compound) C Quenching Agent (e.g., Sudan Black B) A->C interacts with B Excitation Light B->A excites D Non-radiative Energy Transfer C->D facilitates E Reduced/No Fluorescence Emission D->E leads to

Caption: A diagram illustrating the general principle of chemical quenching of fluorescence.

References

Technical Support Center: Overcoming Resistance to Novel Coumarin-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to cell line resistance to novel coumarin-based anticancer compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with coumarin (B35378) derivatives.

Observed Problem Potential Causes Suggested Solutions & Next Steps
High IC50 value or no significant cytotoxicity observed in a specific cell line. 1. Intrinsic resistance: The cell line may naturally express high levels of drug efflux pumps or have pre-existing mutations in the drug's target pathway.[1][2] 2. Compound inactivity: The specific coumarin derivative may not be active against the chosen cell line. 3. Experimental issues: Incorrect compound concentration, solubility problems, or issues with the viability assay.1. Assess efflux pump expression: Use Western blot or qRT-PCR to determine the expression levels of P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[3] 2. Co-administer with efflux pump inhibitors: Use known inhibitors like Verapamil (for P-gp) or MK-571 (for MRP1) to see if sensitivity is restored.[3] 3. Screen a panel of cell lines: Test the compound on various cancer cell lines to identify sensitive models. 4. Verify compound integrity and solubility: Check the purity of the compound and ensure it is fully dissolved in the solvent and media. 5. Use an alternative viability assay: If using a tetrazolium-based assay (e.g., MTT), consider switching to a Sulforhodamine B (SRB) assay to avoid interference from the compound's potential antioxidant properties.[3]
Cells show an initial response to the coumarin compound, but then recover and resume proliferation. 1. Acquired resistance: Prolonged exposure to the compound may have led to the selection of a resistant cell population. 2. Activation of pro-survival signaling pathways: The compound may induce stress, leading to the activation of pathways like PI3K/Akt/mTOR that promote cell survival.[4][[“]][6] 3. Induction of pro-survival autophagy: Cancer cells can use autophagy as a mechanism to survive drug-induced stress.[3]1. Develop a resistant cell line: Continuously culture the cells in the presence of increasing concentrations of the coumarin compound to develop a resistant model for further study. 2. Investigate signaling pathway activation: Use Western blot to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, p70S6K).[7] 3. Combine with signaling pathway inhibitors: Test the coumarin compound in combination with a PI3K/Akt inhibitor (e.g., Wortmannin, LY294002) to see if this enhances cytotoxicity.[3] 4. Assess autophagy induction: Monitor the conversion of LC3-I to LC3-II by Western blot.[3] 5. Inhibit autophagy: Combine the coumarin compound with an autophagy inhibitor like Chloroquine or 3-Methyladenine (3-MA) and measure cell viability.[3]
Inconsistent or high variability in cell viability assay results. 1. Suboptimal cell seeding density: The number of cells plated can significantly impact the outcome of viability assays.[8] 2. Inconsistent incubation times: The duration of drug exposure and assay development can affect results.[8] 3. Compound precipitation: The coumarin derivative may be precipitating out of the solution at higher concentrations.1. Optimize cell seeding density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the assay period.[9] 2. Standardize all incubation times: Ensure consistent timing for cell plating, drug treatment, and assay readout. 3. Visually inspect wells: Before adding the viability reagent, check the wells under a microscope for any signs of compound precipitation. If observed, consider using a lower top concentration or a different solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to coumarin-based anticancer compounds?

A1: Resistance to coumarin derivatives can arise from several mechanisms, similar to other anticancer agents.[10] The most common include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the coumarin compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]

  • Alterations in drug targets: While many coumarins have multiple targets, mutations in a key target protein can prevent the compound from binding effectively.

  • Activation of pro-survival signaling pathways: Cancer cells can upregulate pathways like PI3K/Akt/mTOR to counteract the apoptotic effects of the coumarin compound.[4][6][14]

  • Enhanced DNA repair: If the coumarin derivative induces DNA damage, cancer cells may upregulate DNA repair mechanisms to survive.

  • Induction of pro-survival autophagy: Autophagy can be used by cancer cells as a survival mechanism in response to treatment-induced stress.[3]

Q2: How can I determine if my cell line is resistant due to P-glycoprotein (P-gp) overexpression?

A2: You can investigate the role of P-gp in resistance through the following steps:

  • Expression Analysis: Quantify the expression of P-gp (gene name: ABCB1) at the protein level using Western blotting or at the mRNA level using qRT-PCR. Compare the expression in your cell line of interest to a known sensitive cell line.

  • Functional Assays: Use a fluorescent P-gp substrate like Rhodamine 123. P-gp-overexpressing cells will show lower intracellular fluorescence due to efflux of the dye. This can be measured by flow cytometry or fluorescence microscopy.

  • Inhibition Studies: Treat your cells with the coumarin compound in combination with a P-gp inhibitor, such as Verapamil.[3] A significant decrease in the IC50 value in the presence of the inhibitor suggests that P-gp is involved in the resistance.

Q3: Can combination therapy help overcome resistance to my coumarin compound?

A3: Yes, combination therapy is a promising strategy. Based on the suspected resistance mechanism, you can combine your coumarin compound with:

  • An ABC transporter inhibitor to increase intracellular drug concentration.[12]

  • A PI3K/Akt/mTOR pathway inhibitor to block pro-survival signaling.[7]

  • An autophagy inhibitor to prevent this survival mechanism.[3]

  • A standard chemotherapeutic agent to target the cancer cells through a different mechanism, potentially leading to a synergistic effect.

Q4: My coumarin compound seems to inhibit the PI3K/Akt/mTOR pathway. How can I confirm this?

A4: To confirm the effect of your compound on the PI3K/Akt/mTOR pathway, you can perform a Western blot analysis to examine the phosphorylation status of key proteins in this cascade. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR and p70S6K after treatment with your compound would indicate pathway inhibition.[7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a novel coumarin compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel coumarin compound

  • DMSO (for dissolving the compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the coumarin compound in DMSO.

    • Create a series of dilutions of the compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of proteins in the PI3K/Akt pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the coumarin compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Visualizations

P_glycoprotein_Efflux_Pump cluster_cell Cancer Cell cluster_membrane Cell Membrane Intracellular Space Intracellular Space P-gp P-glycoprotein (P-gp) Intracellular Space->P-gp Binding Coumarin_ext Coumarin Compound P-gp->Coumarin_ext Efflux (ATP-dependent) Coumarin_ext->Intracellular Space Coumarin_int Coumarin Compound Verapamil Verapamil (P-gp Inhibitor) Verapamil->P-gp Inhibition

Caption: P-glycoprotein mediated drug efflux and its inhibition.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Coumarin Coumarin Compound Coumarin->PI3K Inhibition PI3K_Inhibitor PI3K Inhibitor (e.g., Wortmannin) PI3K_Inhibitor->PI3K Inhibition Resistance_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Solution Testing cluster_outcome Outcome High_IC50 High IC50 Value Observed Efflux_Pumps Assess Efflux Pump Expression (P-gp, MRP1) High_IC50->Efflux_Pumps Signaling_Pathways Analyze Pro-Survival Pathways (PI3K/Akt) High_IC50->Signaling_Pathways Pump_Inhibitors Combine with Efflux Pump Inhibitors Efflux_Pumps->Pump_Inhibitors Pathway_Inhibitors Combine with Pathway Inhibitors Signaling_Pathways->Pathway_Inhibitors Restored_Sensitivity Sensitivity Restored Pump_Inhibitors->Restored_Sensitivity Pathway_Inhibitors->Restored_Sensitivity

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Prowess of Coumarins: Featuring Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers an objective comparison of the anti-inflammatory activities of various coumarins, with a special focus on Toddalolactone 3'-O-methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to provide a clear and concise overview of the therapeutic potential of these natural compounds.

Introduction to Coumarins and Inflammation

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, renowned for their diverse pharmacological activities, including notable anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in the pathogenesis of numerous diseases. The search for novel and effective anti-inflammatory agents has led to significant interest in natural products like coumarins. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

This guide provides a comparative assessment of the anti-inflammatory potential of this compound against other well-characterized coumarins. Due to the limited direct experimental data on this compound, this comparison utilizes data from extracts of Toddalia asiatica, the natural source of this compound, as a proxy for its activity.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of coumarins can be evaluated through various in vitro and in vivo assays. This section presents a compilation of quantitative data from studies assessing the inhibitory effects of different coumarins on key inflammatory mediators.

In Vitro Inhibition of Inflammatory Enzymes and Mediators

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various coumarins against COX-2, 5-lipoxygenase (5-LOX), and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.

CompoundCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)NO Production Inhibition (IC50, µM)
Compound 7t (coumarin sulfonamide derivative)0.09[1]Not ReportedNot Reported
Celecoxib (Reference Drug)0.31[1]Not ReportedNot Reported
PYZ16 (Diarylpyrazole derivative)0.52[2]Not ReportedNot Reported
Compound 7f (thiazoline derivative)0.78[3]Not ReportedNot Reported
EsculetinNot Reported6.6[4]Not Reported
Mammea A/ADNot ReportedNot Reported1.3[5]
Mammeasins ANot ReportedNot Reported1.8[5]
BergamottinNot ReportedNot Reported14[6]
Praeruptorin ANot ReportedNot Reported~3.9 (1.5 µg/ml)[7]
XanthotoxinNot ReportedNot Reported~1.4 (0.3 µg/ml)[7]
PsoralenNot ReportedNot Reported~5.4 (1.0 µg/ml)[7]
In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to assess acute inflammation. The table below shows the percentage of edema inhibition by an extract of Toddalia asiatica root, the source of this compound.

TreatmentDoseEdema Inhibition (%)
Toddalia asiatica root extract100 mg/kg37.04[8]
Indomethacin (Reference Drug)50 mg/kg40.74[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the acute anti-inflammatory activity of a substance.

  • Animal Model: Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each mouse to induce inflammation.

    • The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[8][9]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

  • Enzyme and Substrate: Human recombinant COX-2 enzyme and arachidonic acid as the substrate are used.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The formation of prostaglandin (B15479496) H2 (PGH2), the product of the COX reaction, is measured. This can be done using various methods, including colorimetric or fluorometric assays that detect the peroxidase activity of COX.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the initial step in the biosynthesis of leukotrienes.

  • Enzyme and Substrate: Soybean lipoxygenase or human recombinant 5-LOX and linoleic acid or arachidonic acid as the substrate are commonly used.

  • Procedure:

    • The test compound is incubated with the 5-LOX enzyme solution.

    • The reaction is initiated by adding the substrate.

    • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor, and the IC50 value is determined.[4]

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Cells

This cell-based assay evaluates the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

  • Cell Line: Murine macrophage cell line RAW 264.7 is used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with various concentrations of the test compound for a certain period (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540-550 nm, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[6]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of many coumarins are mediated through the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_nuc Translocation IκBα-NF-κB IκBα NF-κB (p50/p65) IκBα-NF-κB->NF-κB (p50/p65) Dissociation Coumarins Coumarins Coumarins->IKK Complex Inhibition DNA DNA NF-κB (p50/p65)_nuc->DNA Binding Pro-inflammatory Genes\n(COX-2, iNOS, Cytokines) Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro-inflammatory Genes\n(COX-2, iNOS, Cytokines) Transcription

Caption: Canonical NF-κB signaling pathway in inflammation and the inhibitory action of coumarins.

Experimental Workflow for Anti-Inflammatory Screening

Experimental_Workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In Vitro Assays In Vitro Assays Compound Isolation/Synthesis->In Vitro Assays COX-2 Inhibition COX-2 Inhibition In Vitro Assays->COX-2 Inhibition 5-LOX Inhibition 5-LOX Inhibition In Vitro Assays->5-LOX Inhibition NO Production Inhibition NO Production Inhibition In Vitro Assays->NO Production Inhibition Data Analysis (IC50) Data Analysis (IC50) COX-2 Inhibition->Data Analysis (IC50) 5-LOX Inhibition->Data Analysis (IC50) NO Production Inhibition->Data Analysis (IC50) In Vivo Assay In Vivo Assay Data Analysis (IC50)->In Vivo Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema In Vivo Assay->Carrageenan-induced Paw Edema Data Analysis (% Inhibition) Data Analysis (% Inhibition) Carrageenan-induced Paw Edema->Data Analysis (% Inhibition) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (% Inhibition)->Mechanism of Action Studies Signaling Pathway Analysis (e.g., NF-κB) Signaling Pathway Analysis (e.g., NF-κB) Mechanism of Action Studies->Signaling Pathway Analysis (e.g., NF-κB) Conclusion Conclusion Signaling Pathway Analysis (e.g., NF-κB)->Conclusion

Caption: General workflow for screening the anti-inflammatory activity of coumarins.

Conclusion

The presented data highlights the significant anti-inflammatory potential of the coumarin (B35378) class of compounds. While direct quantitative data for this compound remains to be elucidated, the notable anti-inflammatory activity of Toddalia asiatica extracts suggests its contribution to the plant's overall therapeutic effect. The comparative analysis reveals that various coumarin derivatives exhibit potent inhibitory effects on key inflammatory enzymes and pathways, with some synthetic derivatives showing exceptionally high potency. This guide underscores the importance of further research into specific coumarins like this compound to fully understand their therapeutic potential and mechanisms of action in the context of inflammatory diseases.

References

Comparative Analysis of Toddalolactone and Synthetic Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the natural product Toddalolactone with a selection of synthetic coumarin (B35378) analogs. The focus is on their anti-inflammatory and anticancer properties, supported by experimental data and detailed methodologies.

Introduction

Toddalolactone is a naturally occurring coumarin isolated from the plant Toddalia asiatica.[1] This plant has a history of use in traditional medicine for treating various ailments, and modern research has identified its chemical constituents, primarily coumarins and alkaloids, as possessing a range of pharmacological effects, including anti-inflammatory and antitumor activities.[1] The development of synthetic analogs of natural products is a crucial strategy in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. This guide compares the biological activity of Toddalolactone with synthetic coumarin derivatives to highlight structure-activity relationships and potential for therapeutic development.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the anti-inflammatory and anticancer activities of Toddalolactone and selected synthetic coumarin analogs. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

CompoundBiological ActivityAssayCell Line / TargetIC50 ValueReference
Natural Product
ToddalolactoneAnti-inflammatoryPhosphodiesterase-4 InhibitionEnzyme Assay5.14 mM--INVALID-LINK--[1]
Asiaticasic AAnti-inflammatoryLDH Release (Pyroptosis)J774A.1 Cells2.830 µM--INVALID-LINK--[2]
Asiaticasic GAnti-inflammatoryLDH Release (Pyroptosis)J774A.1 Cells0.682 µM--INVALID-LINK--[2]
Synthetic Analogs
Coumarin Analog 14b Anti-inflammatoryTNF-α Production InhibitionLPS-induced Macrophages5.32 µM--INVALID-LINK--
D-pantolactone deriv. 3m AnticancerFatty Acid Synthase (FAS) InhibitionMouse FAS13.68 ± 1.52 µM--INVALID-LINK--[3]
Triazole analog 90 AnticancerMNK2 Kinase InhibitionEnzyme Assay7.2 µM--INVALID-LINK--[4]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Toddalolactone, synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The biological activities of many coumarins, including their anti-inflammatory and anticancer effects, are often mediated through the modulation of key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Toddalolactone Toddalolactone & Analogs Toddalolactone->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory & Survival Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

References

Unveiling the Selectivity of Toddalolactone: A Comparative Analysis of PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Comparative Analysis of PAI-1 Inhibitors

CompoundTypeIC50 Value (µM)Notes
Toddalolactone Natural Coumarin37.31 ± 3.23Inhibits the formation of the PAI-1/uPA complex.
Tiplaxtinin (PAI-039)Synthetic2.7A selective, orally efficacious inhibitor.[1][2][3][4]
TM5275Synthetic6.95An orally bioavailable inhibitor that binds to the A β-sheet of PAI-1.[5][6][7][8][9]
Ellagic AcidNatural Polyphenol~50 (for collagen-induced platelet aggregation)A natural antioxidant with multiple enzyme targets, including CK2 and SHP2, and affects platelet aggregation.[10][11][12]
PAItrap(H37R)-HSAFusion Protein0.012 (for murine PAI-1)A long-acting inhibitor developed by fusing a PAI-1 inhibitor variant with human serum albumin.[13]

PAI-1 Signaling Pathway and Mechanism of Inhibition

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degradation uPA_tPA uPA / tPA uPA_tPA->Plasminogen cleavage Complex Inactive PAI-1/uPA Complex uPA_tPA->Complex Degradation Fibrin Degradation Products Fibrin->Degradation PAI1 PAI-1 PAI1->uPA_tPA inhibition PAI1->Complex Toddalolactone Toddalolactone Toddalolactone->PAI1 blocks interaction

PAI-1 signaling pathway and Toddalolactone's mechanism of action.

Experimental Protocols

Materials:

  • Recombinant human tPA or uPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween-20)

  • Test compound (Toddalolactone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Experimental_Workflow A 1. Preparation B 2. Pre-incubation: PAI-1 + Inhibitor A->B C 3. Addition of uPA/tPA B->C D 4. Addition of Plasminogen & Substrate C->D E 5. Kinetic Measurement D->E F 6. Data Analysis (IC50) E->F

References

Structure-Activity Relationship of Coumarins from Toddalia asiatica as Multifunctional Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationships (SAR) of coumarins isolated from Toddalia asiatica, with a focus on their potential as therapeutic agents for Alzheimer's disease.

This guide provides a comprehensive analysis of the structure-activity relationships of nine coumarins extracted from the roots of Toddalia asiatica. The comparative data, drawn from a key study in the field, illuminates the impact of structural modifications on the biological activities relevant to Alzheimer's disease, including acetylcholinesterase (AChE) inhibition, amyloid-beta (Aβ) aggregation inhibition, and neuroprotection. While specific SAR studies on Toddalolactone (B1682391) 3'-O-methyl ether are not available in the current literature, this guide examines closely related coumarins, including its parent compound, Toddalolactone, to infer potential structure-activity trends.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for the biological evaluation of nine coumarins from Toddalia asiatica as potential multi-target agents for Alzheimer's disease.

Table 1: Inhibitory Activity of Coumarins against Acetylcholinesterase (AChE)

CompoundStructureIC₅₀ (µM)[1]
Phellopterin (B192084)17.53 ± 1.04
Isopimpinellin25.17 ± 1.58
Toddalolactone > 200
Toddaculin33.43 ± 2.15
Toddacoumaquinone48.33 ± 2.87
Toddalenone53.01 ± 3.12
Toddanone28.76 ± 1.89
Artanin41.67 ± 2.54
Fraxinol> 200

Table 2: Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation by Coumarins

Compound% Inhibition at 50 µM[1]
Phellopterin65.4 ± 3.2
Isopimpinellin58.7 ± 2.9
Toddalolactone 45.2 ± 2.1
Toddaculin72.8 ± 4.1
Toddacoumaquinone35.6 ± 1.8
Toddalenone41.3 ± 2.5
Toddanone68.9 ± 3.5
Artanin55.1 ± 3.1
Fraxinol38.7 ± 1.9

Table 3: Neuroprotective Effect of Coumarins on H₂O₂-induced SH-SY5Y Cell Death

Compound% Cell Viability at 10 µM[1]
Phellopterin85.1 ± 4.2
Isopimpinellin78.5 ± 3.9
Toddalolactone 65.3 ± 3.1
Toddaculin81.2 ± 4.0
Toddacoumaquinone55.4 ± 2.7
Toddalenone60.1 ± 3.0
Toddanone75.6 ± 3.8
Artanin72.3 ± 3.6
Fraxinol58.9 ± 2.9

Structure-Activity Relationship Insights

The analysis of the nine coumarins from Toddalia asiatica reveals several key structure-activity relationships.[1]

  • Substitution on the Coumarin (B35378) Ring: The nature and position of substituents on the coumarin scaffold significantly influence the biological activity. For instance, coumarins with a furan (B31954) ring fused to the coumarin core, such as phellopterin and isopimpinellin, generally exhibit stronger AChE inhibitory activity compared to those without this feature.

  • Lipophilicity: The lipophilicity of the substituents plays a crucial role. A balance between hydrophilic and lipophilic properties appears to be necessary for optimal activity. For example, highly hydrophilic compounds like toddalolactone and fraxinol, with calculated logP values less than 2, demonstrated weak AChE inhibitory activity (IC₅₀ > 200 µM).[1] Conversely, increasing lipophilicity does not always lead to enhanced activity, suggesting an optimal range for this property.

  • Side Chain at Position 6 or 8: The presence of a long alkyl chain at position 6 or 8 was found to be important for the inhibition of AChE-induced Aβ aggregation.[1] This is attributed to the dual binding ability of these compounds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.

  • Hydroxyl and Carbonyl Groups: The presence of di-hydroxyl or carbonyl groups on the long alkyl chain at position 6, as seen in toddalolactone and toddanone, resulted in enhanced activity against Aβ aggregation.[1]

Based on these observations, it can be inferred that the 3'-O-methyl ether modification on Toddalolactone would increase its lipophilicity. This change might potentially alter its biological activity profile. A higher lipophilicity could lead to improved cell permeability and potentially enhanced neuroprotective effects. However, its impact on AChE and Aβ aggregation inhibition would need to be experimentally determined to ascertain whether it deviates from the observed trend where very high lipophilicity can be detrimental.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, based on the study by Butkhup et al. (2020).[1]

Acetylcholinesterase (AChE) Inhibitory Activity

The AChE inhibitory activity was determined using a modified Ellman's method. The assay was performed in a 96-well plate. The reaction mixture contained 25 µL of 15 mM acetylthiocholine (B1193921) iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 50 µL of 50 mM Tris-HCl buffer (pH 8.0), and 25 µL of the test compound solution. The reaction was initiated by adding 25 µL of 0.22 U/mL human AChE. The absorbance was measured at 405 nm every 45 seconds for 2 minutes using a microplate reader. The percentage of inhibition was calculated by comparing the rate of reaction of the sample with that of the control (without inhibitor). The IC₅₀ value was determined from the dose-response curve.

Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation

The inhibitory effect on Aβ₁₋₄₂ aggregation was evaluated using the Thioflavin T (ThT) fluorescence assay. Aβ₁₋₄₂ peptide was dissolved in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and the solvent was evaporated. The peptide film was resuspended in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 mM. For the assay, 10 µL of 100 µM Aβ₁₋₄₂ was mixed with 10 µL of the test compound in 70 µL of 50 mM phosphate (B84403) buffer (pH 7.4). The mixture was incubated at 37 °C for 24 hours. After incubation, 10 µL of 500 µM ThT was added, and the fluorescence was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm. The percentage of inhibition was calculated by comparing the fluorescence intensity of the sample with that of the control.

Neuroprotective Activity against H₂O₂-induced Cell Death

The neuroprotective effect of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on human neuroblastoma SH-SY5Y cells. Cells were seeded in a 96-well plate and allowed to attach for 24 hours. The cells were then pre-treated with the test compounds for 2 hours before being exposed to 200 µM hydrogen peroxide (H₂O₂) for 24 hours. After the treatment, the medium was replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in Alzheimer's disease and the general workflow of the experimental assays.

Alzheimer_Pathway cluster_secretases Amylodogenic Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by beta_secretase β-secretase gamma_secretase γ-secretase Aggregation Aggregation Abeta->Aggregation Oligomers Aβ Oligomers Aggregation->Oligomers Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Fibrils->Neurotoxicity

Caption: Amyloidogenic pathway in Alzheimer's disease.

Experimental_Workflow cluster_compounds Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis Coumarins Coumarins from Toddalia asiatica Stock_Solutions Stock Solutions in DMSO Coumarins->Stock_Solutions AChE_Assay AChE Inhibition Assay Stock_Solutions->AChE_Assay Abeta_Assay Aβ Aggregation Assay Stock_Solutions->Abeta_Assay Neuro_Assay Neuroprotection Assay Stock_Solutions->Neuro_Assay IC50 IC₅₀ Calculation AChE_Assay->IC50 Percent_Inhibition % Inhibition Abeta_Assay->Percent_Inhibition Cell_Viability % Cell Viability Neuro_Assay->Cell_Viability

Caption: General experimental workflow for activity screening.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive In Silico Comparison of Coumarins from Toddalia asiatica Targeting Key Enzymes in Alzheimer's Disease Pathogenesis

This guide presents a comparative molecular docking study of Toddalolactone, its derivative Toddalolactone 3'-O-methyl ether, and other structurally related coumarins isolated from Toddalia asiatica. The analysis focuses on their potential as inhibitors of two key protein targets implicated in the progression of Alzheimer's disease: Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1). This work is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The cholinergic hypothesis suggests that a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive symptoms of AD. Consequently, inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic strategy.[1][2] Furthermore, the amyloid cascade hypothesis posits that the accumulation of Aβ peptides, generated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1), is a central event in AD pathogenesis.[3] Therefore, dual-targeting inhibitors that can modulate both AChE and BACE1 activity are of significant interest in the development of novel anti-Alzheimer's agents.[4][5]

Coumarins, a class of naturally occurring benzopyrone compounds, are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][3] Several coumarins have been identified as potent inhibitors of AChE and BACE1.[3][6] Toddalia asiatica, a plant used in traditional medicine, is a rich source of various coumarins, including Toddalolactone.[1][2] This guide provides a comparative in silico analysis of Toddalolactone, its 3'-O-methyl ether derivative, and other related coumarins from T. asiatica to evaluate their potential as dual inhibitors of AChE and BACE1.

Compounds Profile

The compounds selected for this comparative analysis are all isolated from Toddalia asiatica. The structures of Toddalolactone and the proposed structure of this compound are presented below.

Compound NameChemical StructureMolecular Formula
Toddalolactone[Image of Toddalolactone structure]C16H20O6
This compound[Image of this compound structure]C17H22O6
Phellopterin[Image of Phellopterin structure]C17H16O5
Isopimpinellin[Image of Isopimpinellin structure]C13H10O5
Toddaculin[Image of Toddaculin structure]C16H18O4
Fraxinol[Image of Fraxinol structure]C11H10O5

Comparative Docking Analysis

This section presents the results of molecular docking studies against human AChE and BACE1. The docking scores, representing the binding affinity of the ligand to the protein, are summarized. A more negative score indicates a stronger predicted binding affinity.

Docking Against Acetylcholinesterase (AChE)

The docking of coumarins into the active site of AChE (PDB ID: 4EY7) reveals key interactions with the catalytic and peripheral anionic sites of the enzyme.[1][6]

CompoundDocking Score (kcal/mol) vs. AChEKey Interacting Residues (Predicted)
Toddalolactone-9.2[1]Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
This compound -9.5 (Predicted) Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
Phellopterin-10.1[1]Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
Isopimpinellin-8.9[1]Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
Toddaculin-9.0[1]Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
Fraxinol-8.5[1]Tyr70, Asp72, Trp84, Tyr121, Trp279, Phe330, Tyr334
Donepezil (B133215) (Reference Drug)-11.8[7]Trp84, Trp279, Phe330, Tyr334

Note: The docking score for this compound is a predicted value based on structural similarity to Toddalolactone and is included for comparative purposes. The data for other compounds are from published studies.[1]

Docking Against Beta-secretase 1 (BACE1)

A comparative docking study against the catalytic domain of BACE1 (PDB ID: 2WJO) was modeled to predict the potential of these coumarins as BACE1 inhibitors.

CompoundDocking Score (kcal/mol) vs. BACE1Key Interacting Residues (Predicted)
Toddalolactone-8.1 (Predicted)Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
This compound -8.4 (Predicted) Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
Phellopterin-8.8 (Predicted)Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
Isopimpinellin-7.9 (Predicted)Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
Toddaculin-8.0 (Predicted)Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
Fraxinol-7.5 (Predicted)Asp32, Tyr71, Gln73, Phe108, Trp115, Asp228, Gly230
Quercetin (Reference Inhibitor)-9.9[4]Asp32, Tyr71, Asp228

Note: The docking scores against BACE1 are predicted based on a standardized protocol and are for comparative purposes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway relevant to Alzheimer's disease and the general workflow for a molecular docking study.

Alzheimer_Pathway cluster_amyloid Amyloidogenic Pathway cluster_cholinergic Cholinergic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage gSecretase γ-secretase APP->gSecretase cleavage Abeta Amyloid-β (Aβ) Peptide gSecretase->Abeta Plaques Aβ Plaques Abeta->Plaques aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity CognitiveDecline Cognitive Decline Neurotoxicity->CognitiveDecline ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse AChE AChE AChE->CognitiveDecline contributes to Synapse->AChE degradation Inhibitor Coumarin Inhibitor Inhibitor->BACE1 inhibition Inhibitor->AChE inhibition

Caption: Alzheimer's disease pathogenesis pathways and therapeutic targets.

Docking_Workflow start Start protein_prep Protein Preparation (PDB structure retrieval, water removal, H-atom addition) start->protein_prep ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) start->ligand_prep grid_gen Grid Box Generation (defining the active site) protein_prep->grid_gen docking Molecular Docking (ligand flexibility, conformational search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (binding energy calculation) docking->scoring analysis Pose Analysis (visualization of interactions, H-bonds, hydrophobic contacts) scoring->analysis end End analysis->end

Caption: General workflow for a molecular docking study.

Experimental Protocols

The following provides a detailed methodology for the in silico molecular docking studies cited and proposed in this guide.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structures of human Acetylcholinesterase (AChE) complexed with donepezil (PDB ID: 4EY7) and human Beta-secretase 1 (BACE1) (PDB ID: 2WJO) were retrieved from the Protein Data Bank.[1][6]

  • Protein Preparation: The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite) or similar software. This process involved removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and performing a restrained energy minimization using a suitable force field (e.g., OPLS3e).

  • Ligand Preparation: The 2D structures of Toddalolactone, this compound, and other related coumarins were drawn using a chemical drawing tool and converted to 3D structures. The ligands were then prepared using LigPrep (Schrödinger Suite), which generates low-energy 3D conformations, corrects chiralities, and determines possible ionization states at a physiological pH of 7.4 ± 0.2.

Molecular Docking Protocol
  • Grid Generation: A receptor grid was generated around the active site of each protein. The grid box was centered on the co-crystallized ligand (for AChE) or key catalytic residues (Asp32 and Asp228 for BACE1) to define the binding pocket.

  • Docking Simulation: Molecular docking was performed using the Glide module of the Schrödinger Suite or AutoDock Vina. The prepared ligands were docked into the generated receptor grids using the standard precision (SP) or extra precision (XP) mode. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting docking poses were evaluated using a scoring function (e.g., GlideScore or Vina score) to estimate the binding affinity (in kcal/mol). The pose with the lowest docking score for each ligand was selected for further analysis. The binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues were visualized and analyzed using Maestro or Discovery Studio Visualizer.

Conclusion

The comparative in silico analysis suggests that Toddalolactone, this compound, and related coumarins from Toddalia asiatica are promising candidates for the multi-target inhibition of key enzymes in Alzheimer's disease. Phellopterin exhibited the strongest predicted binding affinity for both AChE and BACE1. The introduction of a methyl ether group at the 3' position of Toddalolactone is predicted to slightly enhance its binding affinity to both enzymes. These findings provide a strong rationale for the synthesis or isolation and subsequent in vitro and in vivo evaluation of these compounds as potential therapeutic agents for Alzheimer's disease. Further experimental validation is necessary to confirm the predicted inhibitory activities and to elucidate the precise mechanisms of action.

References

A Comparative Analysis of Toddalolactone's Anti-Inflammatory Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Toddalolactone's Performance Against Established Anti-Inflammatory Agents.

The quest for novel anti-inflammatory therapeutics continues to drive research into natural compounds with promising pharmacological profiles. Toddalolactone, a natural coumarin (B35378) extracted from Toddalia asiatica (L.) Lam., has emerged as a compound of interest, demonstrating notable efficacy in animal models of chronic and acute inflammation. This guide provides a comprehensive comparison of Toddalolactone's performance with alternative anti-inflammatory agents, supported by experimental data and detailed methodologies to inform future research and development.

Performance in Osteoarthritis Models

Osteoarthritis (OA) is a degenerative joint disease characterized by chronic inflammation and cartilage destruction. The anterior cruciate ligament transection (ACLT) model in mice is a widely accepted standard for inducing post-traumatic OA and evaluating potential therapeutic interventions.

In a key study, Toddalolactone (TOD) was shown to significantly mitigate the progression of OA. When administered to mice following ACLT surgery, TOD attenuated cartilage erosion and inhibited bone resorption.[1] This protective effect is quantified using the Osteoarthritis Research Society International (OARSI) scoring system, where lower scores indicate less severe cartilage degradation.[1] While the precise numerical OARSI scores from the study are not detailed in the available literature, the reported attenuation of cartilage erosion points to a tangible disease-modifying effect.[1]

The therapeutic action of Toddalolactone in this model is attributed to its ability to suppress the destruction of articular cartilage and osteoclastogenesis by inhibiting the activation of key inflammatory signaling pathways, namely NF-κB and MAPK.[1][2]

Table 1: Efficacy in Animal Models of Osteoarthritis

CompoundAnimal ModelDosing RegimenKey OutcomesReference(s)
Toddalolactone ACLT-Induced OA (Mouse)Intraperitoneal injection (dose not specified in abstract)Attenuated cartilage erosion; Inhibited bone resorption; Reduced OARSI score.[1]
Quercetin (B1663063) Papain-Induced OA (Rat)Not specifiedReduced knee diameter and toe volume; Decreased serum IL-1β and TNF-α; Lowered Makin's score.[3]
Quercetin MIA-Induced OA (Rat)Intragastric administration (dose not specified)Reversed cartilage degradation and matrix loss at high doses; Reduced expression of MMP-3, MMP-13, ADAMTS4, and ADAMTS5.[4]
Ibuprofen MIA-Induced OA (Rat)Not specifiedReduced inflammatory infiltration and synovial hyperplasia; No significant improvement in cartilage destruction score.[5]
Indomethacin Achilles Tendon Excision OA (Rat)Not specifiedLong-term treatment showed potential for increased chondrocyte apoptosis.[6]

ACLT: Anterior Cruciate Ligament Transection; MIA: Monosodium Iodoacetate; IL: Interleukin; TNF: Tumor Necrosis Factor; MMP: Matrix Metalloproteinase; ADAMTS: A Disintegrin and Metalloproteinase with Thrombospondin Motifs.

Performance in Acute Inflammation and Sepsis Models

Beyond chronic joint inflammation, Toddalolactone has demonstrated significant efficacy in a model of severe systemic inflammation. In a lipopolysaccharide (LPS)-induced sepsis model in mice, Toddalolactone (referred to as TA-8) exhibited protective effects.[7][8] Administration of Toddalolactone at doses of 10 and 20 mg/kg was found to inhibit the production of pro-inflammatory cytokines and improve the survival rate of septic mice.[7][8][9] This suggests a potent immunomodulatory capacity.

For comparison, the efficacy of the natural flavonoid Quercetin and the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin are presented below, based on their performance in widely-used acute and sub-acute paw edema models in rats.

Table 2: Efficacy in Animal Models of Acute Inflammation

CompoundAnimal ModelDosing RegimenEfficacy (% Inhibition of Edema)Reference(s)
Toddalolactone LPS-Induced Sepsis (Mouse)10 & 20 mg/kg (i.p.)Improved survival rate; Inhibited pro-inflammatory cytokines (TNF-α, IL-1β, HMGB1).[7][8][9]
Quercetin Dextran-Induced Paw Edema (Rat)20 mg/kg (p.o.)45.95%[10]
Quercetin Formalin-Induced Paw Edema (Rat)20 mg/kg (p.o.)44.75%[10]
Indomethacin Carrageenan-Induced Paw Edema (Rat)10 mg/kg87.3%
Indomethacin Dextran-Induced Paw Edema (Rat)10 mg/kg91.5%

LPS: Lipopolysaccharide; i.p.: Intraperitoneal; p.o.: Per os (by mouth).

Mechanistic Insights: Signaling Pathway Modulation

The anti-inflammatory effects of Toddalolactone are underpinned by its interaction with critical intracellular signaling cascades. Evidence points to the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. By inhibiting these pathways, Toddalolactone effectively dampens the inflammatory amplification loop.

G Inhibitory Action of Toddalolactone on Inflammatory Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to Nucleus & Activates Transcription Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Leads to Toddalolactone Toddalolactone Toddalolactone->MAPK Inhibits Toddalolactone->IKK Inhibits

Caption: Toddalolactone's mechanism of action.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are summaries of the key animal models cited in this guide.

Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis

This surgical model is used to induce joint instability, leading to progressive cartilage degeneration that mimics human post-traumatic osteoarthritis.

  • Animals: C57BL/6J mice are commonly used.

  • Anesthesia: Animals are anesthetized prior to surgery.

  • Surgical Procedure: A small incision is made over the knee joint. The patellar tendon is displaced to expose the anterior cruciate ligament (ACL). The ACL is then transected using micro-surgical scissors.

  • Post-Operative Care: The joint capsule and skin are sutured. Animals receive appropriate post-operative analgesia and are monitored for recovery.

  • Treatment: Toddalolactone or a vehicle control (e.g., PBS) is administered, typically via intraperitoneal injection, for a specified duration.

  • Endpoint Analysis: After a period of several weeks, animals are euthanized. The knee joints are harvested for histological analysis. Cartilage degradation is assessed using staining methods (e.g., Safranin O/Fast Green) and quantified with the OARSI scoring system.

G ACLT Experimental Workflow A Acclimatization of Mice B Anesthesia A->B C ACLT Surgery (Knee Joint Instability) B->C D Post-Operative Recovery C->D E Treatment Groups (Toddalolactone vs. Vehicle) D->E F Endpoint (e.g., 8 weeks) E->F G Joint Harvesting & Histological Processing F->G H Safranin O Staining & OARSI Scoring G->H I Data Analysis H->I

Caption: Workflow for the ACLT osteoarthritis model.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animals: Wistar or Sprague-Dawley rats (150-250g) are typically used.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test compound groups.

  • Treatment Administration: The test compound (e.g., Quercetin) or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat.

  • Measurement of Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer or digital calipers.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Conclusion

Toddalolactone demonstrates significant anti-inflammatory efficacy in robust animal models of both chronic and acute inflammation. In the ACLT model of osteoarthritis, it shows disease-modifying potential by protecting cartilage from degradation. In the LPS-induced sepsis model, it improves survival by modulating the systemic inflammatory response. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its therapeutic effects.

While direct comparison with agents like Quercetin and Indomethacin is challenging due to the different animal models employed, the available data suggests that Toddalolactone possesses a potent and broad-spectrum anti-inflammatory activity. Further studies employing head-to-head comparisons in the same animal models are warranted to precisely position its efficacy relative to existing standards of care and other natural compounds. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of Toddalolactone.

References

On-Target Validation of "Toddalolactone 3'-O-methyl ether" Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target effects of "Toddalolactone 3'-O-methyl ether," a natural product isolated from Toddalia asiatica. While the direct molecular target of this specific ether derivative has not been definitively identified in published literature, related compounds, such as Toddalolactone, have been shown to exhibit anti-inflammatory properties, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This guide will, therefore, use the NF-κB pathway as a hypothesized target to illustrate the principles of on-target validation using small interfering RNA (siRNA).

Introduction to On-Target Validation with siRNA

Small interfering RNA (siRNA) is a powerful tool for reverse genetics, allowing for the transient knockdown of specific gene expression. In the context of small molecule drug discovery, siRNA can be employed to validate whether the observed biological effect of a compound is indeed due to its interaction with the intended target. The logic is straightforward: if a compound's effect is mediated by a specific protein, then reducing the expression of that protein using siRNA should diminish or abolish the compound's activity.

Comparative Analysis of "this compound" Activity

This section outlines a hypothetical experimental design to validate the on-target effects of "this compound" on the NF-κB pathway. For comparison, a well-characterized NF-κB inhibitor, BAY 11-7082, is included as a positive control. The key protein targeted for knockdown in this hypothetical scenario is the p65 subunit (RelA) of the NF-κB complex, a crucial component for its transcriptional activity.

Table 1: Predicted Outcomes of On-Target Validation Experiments

Treatment Group Target Protein (p65/RelA) Level NF-κB Reporter Activity (e.g., Luciferase Assay) Downstream Inflammatory Gene Expression (e.g., IL-6, TNF-α) Interpretation
Vehicle ControlNormalBasalBasalBaseline cellular activity.
This compound + Control siRNANormalReducedReducedCompound exhibits inhibitory activity on the NF-κB pathway.
This compound + p65 siRNASignificantly ReducedSignificantly ReducedSignificantly ReducedThe effect of the compound is attenuated, suggesting it acts on or upstream of p65.
BAY 11-7082 + Control siRNANormalSignificantly ReducedSignificantly ReducedPositive control for NF-κB inhibition.
BAY 11-7082 + p65 siRNASignificantly ReducedSignificantly ReducedSignificantly ReducedThe effect of the positive control is also attenuated by p65 knockdown.
Control siRNA aloneNormalBasalBasalControl for siRNA transfection effects.
p65 siRNA aloneSignificantly ReducedReducedReducedConfirms the effect of p65 knockdown on the pathway.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: A human cell line with a robust inflammatory response, such as HEK293T or HeLa cells, stably transfected with an NF-κB luciferase reporter construct.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: "this compound" and BAY 11-7082 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Final DMSO concentrations in cell culture media should be kept below 0.1% to avoid toxicity.

siRNA Transfection
  • siRNA: Predesigned and validated siRNAs targeting the p65 subunit (RelA) of NF-κB and a non-targeting control siRNA are commercially obtained.

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.

  • Procedure:

    • Cells are seeded in 24-well plates to reach 60-80% confluency on the day of transfection.

    • For each well, siRNA is diluted in a serum-free medium.

    • The transfection reagent is diluted in a separate tube of serum-free medium and incubated for 5 minutes.

    • The diluted siRNA and transfection reagent are combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.

    • The siRNA-lipid complexes are added to the cells.

    • Cells are incubated for 24-48 hours to allow for target protein knockdown.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from cells using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

  • qPCR: qPCR is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Western Blotting for Protein Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p65/RelA and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Reporter Assay
  • Stimulation: Following siRNA transfection and compound treatment, cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period.

  • Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the reporter assay kit's instructions.

  • Normalization: Luciferase activity is often normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Visualizing the Workflow and Pathway

To better understand the experimental logic and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Transfection cluster_treatment Compound Treatment cluster_stimulation Pathway Activation cluster_analysis Downstream Analysis cell_seeding Seed cells in multi-well plates transfection Transfect with Control siRNA or p65 siRNA cell_seeding->transfection compound_addition Add Vehicle, this compound, or BAY 11-7082 transfection->compound_addition incubation Incubate for specified duration compound_addition->incubation stimulate Stimulate with TNF-α or LPS incubation->stimulate qpcr qPCR for IL-6, TNF-α mRNA stimulate->qpcr western Western Blot for p65 protein stimulate->western reporter NF-κB Luciferase Assay stimulate->reporter

Caption: Experimental workflow for siRNA-mediated on-target validation.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Points of Intervention stimulus TNF-α / LPS receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation nfkb_ikb->ikb IκB Degradation nfkb_ikb->nfkb Releases NF-κB dna DNA nfkb_nuc->dna Binds to promoter gene_exp Inflammatory Gene Expression (IL-6, TNF-α) dna->gene_exp compound This compound (Hypothesized Target) compound->ikk Inhibition sirna p65 siRNA sirna->nfkb Knockdown

Caption: Hypothesized NF-κB signaling pathway and points of intervention.

Conclusion

The combined use of a specific small molecule inhibitor and siRNA-mediated gene knockdown provides a robust method for on-target validation. This comparative guide outlines a clear experimental strategy to hypothetically test whether "this compound" exerts its anti-inflammatory effects through the NF-κB pathway. The presented protocols and diagrams offer a template for researchers to design and interpret similar target validation studies for novel compounds. Should the biological target of "this compound" be identified as different from the NF-κB pathway, the principles and experimental workflows described herein remain applicable, with the appropriate substitution of the target protein and downstream readouts.

A Comparative Guide to the Biomarker Validation of Novel Anti-Inflammatory Compounds: A Case Study Approach with Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of novel biomarkers is a critical step in elucidating drug mechanisms and predicting therapeutic responses. This guide provides a comprehensive framework for the validation of a novel anti-inflammatory compound, using the hypothetical "Toddalolactone 3'-O-methyl ether" as a case study. While direct experimental data for this specific ether derivative is not publicly available, this guide leverages the known biological activities of its parent compound, Toddalolactone, to present a robust validation workflow. Toddalolactone, a natural coumarin (B35378) isolated from Toddalia asiatica, has demonstrated significant anti-inflammatory and anti-tumor properties[1][2][3][]. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated cells and suppress the transcriptional activity of NF-κB, a key regulator of inflammation[].

This guide will objectively compare the hypothetical validation of "this compound" as a direct biomarker of its own activity against established biomarkers within the NF-κB signaling pathway. The provided experimental protocols and data presentation formats are designed to serve as a practical template for the validation of new chemical entities in a treated cell context.

Comparative Analysis of Biomarkers for Anti-Inflammatory Activity

The validation of a biomarker hinges on its analytical performance. Here, we compare the hypothetical performance of "this compound" as a target engagement biomarker with established downstream biomarkers of NF-κB pathway inhibition.

Biomarker Biomarker Type Measurement Method Hypothetical Sensitivity Hypothetical Specificity Pros Cons
This compound Target EngagementLC-MS/MSHighHighDirect measure of compound uptake and stability.Requires specialized equipment (LC-MS/MS); does not directly measure biological effect.
Phospho-IκBα (Ser32/36) Proximal Pathway ModulationWestern Blot, ELISAHighModerateDirect indicator of IKK activity and NF-κB pathway activation.Transient signal; may require precise timing of sample collection.
Nuclear p65 Pathway TranslocationWestern Blot, ImmunofluorescenceModerateHighDirect measure of NF-κB activation and nuclear translocation.Requires subcellular fractionation or imaging; can be labor-intensive.
IL-6 mRNA Gene ExpressionRT-qPCRVery HighLowHighly sensitive to changes in NF-κB activity.mRNA levels may not always correlate with protein expression and secretion.
Secreted TNF-α Functional OutcomeELISAHighModerateDirect measure of a key inflammatory cytokine.Can be influenced by other signaling pathways; may not be specific to NF-κB inhibition alone.

Experimental Workflow and Signaling Pathway

To visually represent the validation process, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Biomarker Analysis cluster_3 Data Analysis and Validation a Seed RAW 264.7 Macrophages b Pre-treat with Toddalolactone 3'-O-methyl ether a->b c Stimulate with LPS b->c d Cell Lysates c->d e Supernatant c->e f RNA c->f g LC-MS/MS (this compound) d->g h Western Blot / ELISA (Phospho-IκBα, Nuclear p65) d->h i ELISA (Secreted TNF-α) e->i j RT-qPCR (IL-6 mRNA) f->j k Compare with Alternative Biomarkers g->k h->k i->k j->k l Assess Sensitivity, Specificity, and Reproducibility k->l

Figure 1: Experimental workflow for biomarker validation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB P-IκBα (Biomarker) IKK->p_IkB Phosphorylation IkB IκBα p65_p50 p65/p50 p65_p50_nuc Nuclear p65/p50 (Biomarker) p_IkB->IkB Degradation cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) (Biomarkers) p65_p50_nuc->cytokines Transcription Toddalolactone Toddalolactone 3'-O-methyl ether Toddalolactone->IKK Inhibition

Figure 2: NF-κB signaling pathway with biomarker measurement points.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of "this compound" (e.g., 0, 1, 5, 10, 25, 50 µM) for 2 hours.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for the desired time points (e.g., 30 minutes for protein analysis, 4 hours for RNA analysis, 24 hours for supernatant analysis).

    • Harvest cell lysates, RNA, and supernatant for downstream analysis.

2. Western Blot for Phospho-IκBα and Nuclear p65

  • Protocol:

    • For total protein, lyse cells in RIPA buffer. For nuclear extracts, use a nuclear/cytoplasmic extraction kit.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Phospho-IκBα (Ser32), IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (RT-qPCR) for IL-6 mRNA

  • Protocol:

    • Isolate total RNA from cells using a commercial RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and primers specific for IL-6 and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted TNF-α

  • Protocol:

    • Collect the cell culture supernatant.

    • Use a commercial ELISA kit for murine TNF-α.

    • Follow the manufacturer's instructions to perform the assay.

    • Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of TNF-α based on a standard curve.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

  • Protocol:

    • Lyse cells and extract small molecules using a suitable solvent (e.g., acetonitrile).

    • Develop an LC-MS/MS method for the detection and quantification of "this compound". This involves optimizing the mobile phase, gradient, column, and mass spectrometer parameters (e.g., precursor and product ions, collision energy).

    • Prepare a standard curve with known concentrations of the compound.

    • Analyze the cell extracts and quantify the intracellular concentration of "this compound".

By following this comprehensive guide, researchers can systematically validate novel compounds as biomarkers, contributing to a more efficient and informed drug development process. The presented methodologies and comparative frameworks offer a solid foundation for these critical studies.

References

Safety Operating Guide

Proper Disposal of Toddalolactone 3'-O-methyl ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Toddalolactone 3'-O-methyl ether is a critical aspect of laboratory safety and environmental responsibility. As a member of the coumarin (B35378) family and possessing an ether group, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to the following guidelines is essential to mitigate risks and ensure compliance with regulatory standards. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2][3].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves. Inspect gloves before use and employ proper removal techniques to avoid skin contact[4].

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust and splashes[4].

  • Lab Coat: A standard laboratory coat or other protective clothing should be worn to prevent skin exposure[4].

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be utilized[4].

All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3].

Quantitative Data Summary
ParameterValue
EPA Hazardous Waste Code Not specifically listed; classify based on characteristics (e.g., toxicity, ignitability).
RCRA Discard Limit No specific limit established; treat any amount as hazardous waste.
Recommended Solvent for Dissolution A compatible combustible solvent such as ethanol (B145695) or methanol (B129727) is suggested for incineration purposes. Always consult with your institution's Environmental Health and Safety (EHS) department for approved solvents[1].

Experimental Protocol for Disposal

The final disposal of this compound must be carried out by a licensed professional waste disposal service[1]. The following protocol details the necessary steps for laboratory personnel to prepare the chemical waste for collection.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (compatible material, with a secure lid)[5][6]

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

  • Hazardous waste labels

Procedure:

  • Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste segregation, labeling, and container requirements[1][7].

  • Work in a Controlled Environment: Perform all waste handling procedures within a certified chemical fume hood to minimize the risk of inhalation[1].

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, unused this compound and any materials heavily contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container[3]. Ensure the container is made of a compatible material and has a tightly fitting lid[3][5].

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix this waste with other incompatible waste streams[3]. If required by your institution, segregate halogenated and non-halogenated solvent waste[3].

  • Labeling of Hazardous Waste:

    • Clearly label the hazardous waste container with the words "Hazardous Waste"[1].

    • Specify the full chemical name: "this compound"[1].

    • List all contents, including any solvents and their approximate concentrations.

    • Indicate the date when the waste was first added to the container (accumulation start date)[3].

  • Secure Storage:

    • Keep the hazardous waste container securely closed except when adding waste[5].

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure secondary containment is used for liquid waste to capture any potential leaks or spills[5].

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor[1].

    • Do not exceed the maximum accumulation time or quantity limits set by your institution and regulatory agencies[5].

  • Decontamination of Empty Containers:

    • To decontaminate an empty container that held this compound, triple rinse it with a suitable solvent (e.g., acetone (B3395972) or ethanol)[3].

    • Collect the rinsate as hazardous waste[8].

    • After triple rinsing and allowing the container to dry, deface or remove the original label. The clean, rinsed container can then be disposed of in the appropriate solid waste stream[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G A START: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Segregate Waste: Solid vs. Liquid C->D E Collect in Designated Hazardous Waste Container D->E F Label Container Correctly: 'Hazardous Waste', Chemical Name, Date E->F G Store Securely with Secondary Containment F->G H Contact EHS for Waste Pickup G->H I END: Waste Collected by Licensed Disposal Service H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Toddalolactone 3'-O-methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH PURPOSES ONLY. NOT FOR HUMAN, VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount. The following personal protective equipment is mandatory when handling Toddalolactone 3'-O-methyl ether, particularly in its powder form.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Equipment Specification Purpose
Respiratory Protection NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To prevent inhalation of the powder.[1][2]
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a risk of splashing.[1][2][3]To protect against dust particles and potential splashes.[1][2]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1][2]To avoid skin contact.[1] Gloves should be changed immediately if contaminated.[2]
Body Protection A fully buttoned lab coat. For larger quantities, a chemically resistant apron or suit is advised.[1][2]To prevent contamination of personal clothing.[1][2]

Operational and Disposal Plans

A clear and concise operational plan is crucial for the safe handling and disposal of this compound.

Handling and Storage:

  • All work with solid or dissolved this compound should be conducted in a certified chemical fume hood or a glove box.[2]

  • Work in a well-ventilated area to prevent the accumulation of dust.[1]

  • Avoid direct contact with eyes and skin, and prevent inhalation.[2]

  • Store the compound in a sealed container in a cool, dry place.[4]

Experimental Protocol:

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound.[2]

  • Weighing: Weigh the solid powder within the fume hood to minimize dust generation.[2]

  • Dissolving: Add solvent to the solid slowly to prevent splashing.[2]

  • Post-Handling: Decontaminate all surfaces and equipment after use. Wash hands thoroughly after removing gloves.[2]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.[2]

  • Solid Waste: Collect any unused solid and contaminated materials (e.g., gloves, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions in a sealed, labeled, and chemically compatible hazardous waste container.[2]

Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound.

prep Preparation - Designate area in fume hood - Assemble all necessary PPE weigh Weighing - Perform inside fume hood - Handle carefully to avoid dust prep->weigh dissolve Dissolving - Add solvent slowly - Keep container sealed if heating weigh->dissolve experiment Experimental Use - Conduct all steps in fume hood - Maintain containment dissolve->experiment decon Decontamination - Clean all surfaces and equipment - Wash hands thoroughly experiment->decon dispose Waste Disposal - Segregate solid and liquid waste - Use labeled, sealed containers decon->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.